6-Bromo-1H-indazole-3-carbonitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1H-indazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-5-1-2-6-7(3-5)11-12-8(6)4-10/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMHCHQOAQMIBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NN=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646555 | |
| Record name | 6-Bromo-1H-indazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-24-0 | |
| Record name | 6-Bromo-1H-indazole-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1H-indazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromo-1H-indazole-3-carbonitrile (CAS 885278-24-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, spectral data, and synthetic methodologies related to 6-Bromo-1H-indazole-3-carbonitrile. It is intended to serve as a valuable resource for professionals engaged in pharmaceutical research, medicinal chemistry, and drug development.
Physicochemical Properties
This compound is a solid, white to off-white compound.[1] It is characterized by the presence of a bromine atom and a carbonitrile functional group attached to the indazole scaffold, which enhances its reactivity and makes it a valuable building block in the synthesis of diverse indazole derivatives.[1][2] This compound is sparingly soluble in water and should be stored in a dry environment at room temperature.[1]
| Property | Value | Reference |
| CAS Number | 885278-24-0 | [1] |
| Molecular Formula | C8H4BrN3 | [1] |
| Molecular Weight | 222.04 g/mol | |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |
| Purity | Typically ≥97% | |
| InChI | 1S/C8H4BrN3/c9-5-1-2-6-7(3-5)11-12-8(6)4-10/h1-3H,(H,11,12) | [1] |
| InChIKey | BNMHCHQOAQMIBU-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC2=C(C=C1Br)NN=C2C#N | [1][3] |
Spectroscopic and Spectrometric Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following are predicted spectral data.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.20 | d | 1H | H4 |
| ~7.80 | s | 1H | H7 |
| ~7.50 | d | 1H | H5 |
Solvent: DMSO-d6, Spectrometer Frequency: 400 MHz
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~142.0 | C7a |
| ~140.0 | C3 |
| ~128.0 | C5 |
| ~124.0 | C4 |
| ~121.0 | C6 (bearing Br) |
| ~116.0 | C7 |
| ~115.0 | CN |
| ~112.0 | C3a |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3300-3100 | N-H stretching |
| ~2230 | C≡N stretching (nitrile) |
| ~1620, 1480 | C=C and C=N stretching (aromatic rings) |
| ~800 | C-H bending (aromatic) |
| ~600-500 | C-Br stretching |
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of the bromine atom.
Table 5: Predicted Mass Spectrometry Data
| m/z | Assignment |
| ~221, 223 | [M]+, [M+2]+ (isotopic peaks for Br) |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for similar indazole derivatives. One common approach involves the nitrosation of an appropriately substituted indole, followed by ring rearrangement.[5]
Step 1: Synthesis of 6-Bromo-1H-indole This starting material is commercially available.
Step 2: Nitrosation of 6-Bromo-1H-indole to form 6-Bromo-1H-indazole-3-carbaldehyde [5]
-
Dissolve 6-bromo-indole in a suitable solvent mixture (e.g., DMF and water).
-
Cool the solution to 0 °C.
-
Slowly add a solution of sodium nitrite (NaNO2) in water.
-
Acidify the reaction mixture by the slow addition of an acid (e.g., HCl).
-
Stir the reaction at room temperature, then heat to around 50 °C to drive the reaction to completion.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over magnesium sulfate, and concentrate under reduced pressure.
Step 3: Conversion of the Aldehyde to a Nitrile The aldehyde can be converted to the nitrile via a two-step process involving the formation of an oxime followed by dehydration.
-
React the 6-Bromo-1H-indazole-3-carbaldehyde with hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol) to form the corresponding oxime.
-
Dehydrate the oxime using a dehydrating agent such as acetic anhydride, phosphorus pentoxide, or thionyl chloride to yield this compound.
-
Purify the final product by column chromatography or recrystallization.
Caption: Synthetic Workflow for this compound.
Spectroscopic Analysis Protocol
The following outlines a general workflow for the spectroscopic analysis of this compound.[4]
-
Sample Preparation :
-
NMR : Dissolve 5-20 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
IR (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.
-
MS (ESI) : Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
-
Data Acquisition :
-
NMR : Acquire ¹H and ¹³C spectra on a high-resolution NMR spectrometer (e.g., 400 MHz).
-
IR : Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.
-
MS : Infuse the sample solution into the mass spectrometer with an electrospray ionization source.
-
-
Data Analysis :
-
Process the acquired spectra and compare them with predicted data and reference spectra of similar compounds.
-
For MS, analyze the molecular ion peak and the isotopic distribution pattern.
-
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
An In-depth Technical Guide to 6-Bromo-1H-indazole-3-carbonitrile: Physicochemical Properties and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-1H-indazole-3-carbonitrile is a heterocyclic organic compound that has garnered significant interest within the medicinal chemistry and pharmaceutical development sectors. Its structural framework, featuring a bromo-substituted indazole core with a nitrile group at the 3-position, makes it a valuable and versatile building block in the synthesis of complex molecules. This guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines a plausible synthetic route with detailed experimental considerations, and discusses its relevance as a privileged scaffold in the development of targeted therapeutics, particularly kinase inhibitors.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its application in synthetic chemistry and drug design. These properties influence its reactivity, solubility, and pharmacokinetic profile in potential drug candidates. A summary of its key physical and chemical data is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₄BrN₃ | [1] |
| Molecular Weight | 222.04 g/mol | N/A |
| CAS Number | 885278-24-0 | [1] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 425.3 ± 25.0 °C (Predicted) | N/A |
| Density | 1.85 ± 0.1 g/cm³ (Predicted) | N/A |
| pKa | 9.65 ± 0.40 (Predicted) | N/A |
| LogP | 2.37 (for methyl ester derivative) | [2] |
| Solubility | Sparingly soluble in water | [1] |
| Storage | Sealed in a dry environment at room temperature. | N/A |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A logical approach to synthesize this compound involves a three-step process:
-
Synthesis of 6-Bromo-1H-indazole: This intermediate is a crucial starting material. A robust method for its large-scale synthesis is the diazotization of 4-bromo-2-methylaniline followed by cyclization.[3]
-
Iodination of 6-Bromo-1H-indazole: To facilitate the introduction of the nitrile group, the 3-position of the indazole ring can be selectively halogenated, with iodination being a common strategy.[4]
-
Cyanation of 6-Bromo-3-iodo-1H-indazole: The final step involves a palladium-catalyzed cyanation reaction to replace the iodine atom with a nitrile group, yielding the target compound.[5]
Detailed Experimental Protocols
Step 1: Synthesis of 6-Bromo-1H-indazole [3]
-
Materials: 4-bromo-2-methylaniline, chloroform, acetic anhydride, potassium acetate, isoamyl nitrite, concentrated hydrochloric acid, 50% aqueous sodium hydroxide, heptane.
-
Procedure:
-
Dissolve 4-bromo-2-methylaniline in chloroform and cool the solution.
-
Add acetic anhydride while maintaining the temperature below 40°C.
-
To the resulting mixture, add potassium acetate followed by isoamyl nitrite.
-
Heat the mixture to reflux at 68°C for 20 hours.
-
After cooling, remove volatile components under vacuum.
-
Perform an azeotropic distillation with water, followed by the addition of concentrated hydrochloric acid and heating to 50-55°C.
-
Cool the acidic mixture and adjust the pH to 11 with a 50% aqueous solution of sodium hydroxide.
-
Evaporate the solvent and slurry the resulting solid with heptane.
-
Filter and dry the solid under vacuum to yield 6-Bromo-1H-indazole.
-
Step 2: Synthesis of 6-Bromo-3-iodo-1H-indazole [4]
-
Materials: 6-Bromo-1H-indazole, N-Iodosuccinimide (NIS), Dimethylformamide (DMF), water, saturated aqueous ammonium chloride.
-
Procedure:
-
Dissolve 6-Bromo-1H-indazole in DMF.
-
Add N-Iodosuccinimide (1.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 4 hours.
-
Pour the reaction mixture into water and add saturated aqueous ammonium chloride.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford 6-Bromo-3-iodo-1H-indazole.
-
Step 3: Synthesis of this compound (adapted from[5])
-
Materials: 6-Bromo-3-iodo-1H-indazole, Potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O), allylpalladium(II) chloride dimer, Xantphos, Dimethylacetamide (DMAc), water.
-
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., argon), combine 6-Bromo-3-iodo-1H-indazole, potassium ferrocyanide, allylpalladium(II) chloride dimer, and Xantphos.
-
Add degassed DMAc and water.
-
Heat the reaction mixture (e.g., to 95°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Role in Drug Discovery and Development
The 1H-indazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to mimic the purine core of ATP, allowing it to act as a competitive inhibitor for a wide range of protein kinases.[6][7] Derivatives of 6-Bromo-1H-indazole have shown significant promise in targeting kinases implicated in oncology and other diseases.[6]
The bromine atom at the 6-position serves as a versatile handle for synthetic modifications, often through palladium-catalyzed cross-coupling reactions, enabling the exploration of different chemical spaces to enhance potency and selectivity.[7]
Mechanism of Action in Kinase Inhibition
Indazole-based compounds typically function as ATP-competitive inhibitors. The nitrogen atoms of the indazole ring can form crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, a key interaction for binding affinity.[7] The substituents on the indazole ring, such as the bromo and nitrile groups in this compound, can be further functionalized to occupy adjacent hydrophobic pockets and solvent-exposed regions, thereby fine-tuning the inhibitor's selectivity and potency for a specific kinase.
Key Kinase Targets
Derivatives of the 6-bromo-1H-indazole scaffold have been investigated as inhibitors for several important kinase targets, including:
-
Polo-like kinase 4 (PLK4): A key regulator of centriole duplication, making it an attractive target in oncology.[4]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Crucial mediators of angiogenesis, a hallmark of cancer.[4]
-
Phosphoinositide 3-kinases (PI3Ks): Involved in cell growth, proliferation, and survival.[7][8]
The development of potent and selective inhibitors against these kinases is a major focus of modern drug discovery, and this compound represents a valuable starting point for such endeavors.
Conclusion
This compound is a compound of significant interest due to its well-defined physicochemical properties and its role as a versatile intermediate in the synthesis of bioactive molecules. The synthetic strategies outlined provide a clear path for its preparation, enabling further exploration of its potential. Its underlying indazole scaffold is a proven pharmacophore for kinase inhibition, positioning this compound and its derivatives as promising candidates for the development of novel therapeutics in oncology and other disease areas. This guide serves as a foundational resource for researchers aiming to leverage the unique chemical and biological attributes of this compound.
References
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. CAS#:885278-42-2 | 6-Bromo-1H-indazole-3-carboxylic acid methyl ester | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 6-Bromo-1H-indazole-3-carbonitrile: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Bromo-1H-indazole-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. This document details its molecular structure, physicochemical properties, and a plausible multi-step synthesis protocol. The information is presented to support research and development activities in the fields of organic synthesis and drug discovery.
Molecular Structure and Formula
This compound is an organic compound featuring an indazole core substituted with a bromine atom at the 6-position and a nitrile group at the 3-position.[1][2] The presence of the bromine atom and the cyano group makes it a versatile building block for the synthesis of more complex bioactive molecules.[1][2]
Molecular Formula: C₈H₄BrN₃[1]
IUPAC Name: this compound
CAS Number: 885278-24-0[1]
Canonical SMILES: C1=CC2=C(C=C1Br)NN=C2C#N[1]
Molecular Weight: 222.05 g/mol
Appearance: Light yellow to brown solid.
Caption: Molecular Structure of this compound.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 222.05 g/mol | N/A |
| Appearance | Light yellow to brown solid | N/A |
| Predicted Boiling Point | 425.3 ± 25.0 °C | N/A |
| Predicted Density | 1.85 ± 0.1 g/cm³ | N/A |
| Predicted pKa | 9.65 ± 0.40 | N/A |
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.5 - 14.5 | br s | 1H | N-H |
| ~8.0 - 8.2 | d | 1H | H-4 |
| ~7.8 - 8.0 | s | 1H | H-7 |
| ~7.5 - 7.7 | d | 1H | H-5 |
Note: Predicted chemical shifts are in a DMSO-d₆ solvent. The N-H proton signal is expected to be broad and its chemical shift is highly dependent on solvent and concentration.
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~142 | C-7a |
| ~138 | C-3a |
| ~128 | C-5 |
| ~125 | C-4 |
| ~122 | C-6 (bearing Br) |
| ~118 | C-7 |
| ~115 | C≡N |
| ~110 | C-3 |
Note: The ¹³C NMR data is predicted based on the analysis of structurally similar indazole compounds.
Synthesis Protocol
A plausible and efficient multi-step synthesis of this compound can be achieved from commercially available starting materials. The overall synthetic pathway involves the formation of the indazole ring, followed by iodination at the 3-position, and a final palladium-catalyzed cyanation.
Caption: Proposed multi-step synthesis workflow for this compound.
Experimental Methodologies
Step 1: Large-Scale Synthesis of 6-Bromo-1H-indazole
This procedure is adapted from a protocol for the diazotization of 4-bromo-2-methylaniline followed by cyclization.[3][4]
-
Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L). Cool the solution and add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.
-
Cyclization: To the reaction mixture from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L). Heat the mixture to reflux at 68°C and maintain for 20 hours. After the reaction is complete, cool the mixture to 25°C.
-
Work-up and Hydrolysis: Remove the volatile components from the reaction mixture under vacuum. Add water to the residue and perform an azeotropic distillation. Add concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C.
-
Isolation and Purification: Cool the acidic mixture to 20°C. Adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide. Evaporate the solvent from the resulting mixture. Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-Bromo-1H-indazole.
Step 2: Synthesis of 6-Bromo-3-iodo-1H-indazole
This procedure is based on the iodination of 6-bromo-1H-indazole.[5]
-
Reaction Setup: To a solution of 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in DMF, add KOH (20 mmol, 2.0 equiv.).
-
Iodination: Add a solution of I₂ (15 mmol, 1.5 equiv.) in DMF (8 mL) dropwise to the mixture and stir at room temperature for 3 hours.
-
Work-up and Isolation: After the reaction is complete, pour the reaction mixture into an aqueous solution of Na₂S₂O₄ and K₂CO₃, which will cause a white solid to precipitate. Filter the solid and dry it to give 6-Bromo-3-iodo-1H-indazole. A yield of 71.2% has been reported for this reaction.[5]
Step 3: Palladium-Catalyzed Cyanation to Yield this compound
This protocol is adapted from a general procedure for the palladium-catalyzed cyanation of 3-iodo-1H-indazoles.
-
Reaction Setup: In a four-necked, round-bottomed flask equipped with a magnetic stirrer, condenser, and argon inlet, add 6-Bromo-3-iodo-1H-indazole (1 equiv). Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add dimethylacetamide (DMAc) and bubble the solution with argon. Add potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv), allylpalladium(II) chloride dimer (catalyst), and Xantphos (ligand).
-
Reaction: Heat the mixture to 95 °C. Add water and continue to heat. The reaction progress can be monitored by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture and perform an aqueous work-up. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in drug discovery and development. This guide has provided a detailed overview of its molecular structure, key physicochemical properties, and a robust synthetic route. The provided experimental protocols offer a foundation for the laboratory-scale synthesis of this important molecule, enabling further research into its applications in medicinal chemistry.
References
Spectroscopic and Mechanistic Insights into 6-Bromo-1H-indazole-3-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for 6-Bromo-1H-indazole-3-carbonitrile, a key building block in the synthesis of diverse bioactive molecules. Due to the limited availability of public experimental NMR data for the parent compound, this document presents and analyzes the ¹H and ¹³C NMR data of a closely related analog, 6-Bromo-1-cyclohexyl-1H-indazole-3-carbonitrile. The data for the core indazole ring system in this analog provides a valuable reference for researchers working with this compound.
Quantitative NMR Data Summary
The following tables summarize the ¹H and ¹³C NMR spectral data for 6-Bromo-1-cyclohexyl-1H-indazole-3-carbonitrile. This data is crucial for the structural elucidation and purity assessment of this class of compounds.
Table 1: ¹H NMR Spectral Data for 6-Bromo-1-cyclohexyl-1H-indazole-3-carbonitrile
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.75 | s | - | 1H | H7 |
| 7.69 | d | 7.2 | 1H | H4 |
| 7.43 | dd | 8.6, 1.5 | 1H | H5 |
| 4.41 | dt | 10.8, 5.6 | 1H | N-CH (cyclohexyl) |
| 2.17 – 1.89 | m | - | 6H | Cyclohexyl-H |
| 1.80 | dd | 12.5, 3.8 | 1H | Cyclohexyl-H |
| 1.56 – 1.40 | m | - | 2H | Cyclohexyl-H |
| 1.34 | dt | 12.8, 3.4 | 1H | Cyclohexyl-H |
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz
Table 2: ¹³C NMR Spectral Data for 6-Bromo-1-cyclohexyl-1H-indazole-3-carbonitrile
| Chemical Shift (δ) ppm | Assignment |
| 139.7 | C7a |
| 127.3 | C5 |
| 124.3 | C4 |
| 122.0 | C7 |
| 121.0 | C6 |
| 117.8 | C3a |
| 113.5 | CN |
| 113.3 | C3 |
| 59.8 | N-CH (cyclohexyl) |
| 32.6 | Cyclohexyl-C |
| 25.6 | Cyclohexyl-C |
| 25.2 | Cyclohexyl-C |
Solvent: CDCl₃, Spectrometer Frequency: 101 MHz
Experimental Protocols
The following is a generalized experimental protocol for acquiring NMR data for indazole derivatives, based on standard laboratory practices.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural characterization.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of the indazole derivative.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The volume of the solvent should be sufficient to cover the detection region of the probe (typically 0.6-0.7 mL).
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
¹H NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
Acquire a standard one-pulse ¹H NMR spectrum. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform.
-
Phase the spectrum and reference it to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.
¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse program (e.g., zgpg30).
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 2 seconds, and a larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio (typically 1024 or more scans).
-
Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz) and perform a Fourier transform.
-
Phase the spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for the synthesis and spectroscopic analysis of 6-bromo-1H-indazole derivatives.
Caption: Synthetic workflow for this compound derivatives.
Caption: Workflow for the spectroscopic analysis of the target compound.
Mass Spectrometry Analysis of 6-Bromo-1H-indazole-3-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of 6-Bromo-1H-indazole-3-carbonitrile, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. Due to the limited availability of specific experimental mass spectral data for this compound in the public domain, this document presents a predicted analysis based on established fragmentation patterns of related chemical structures, including indazole derivatives, aromatic nitriles, and bromo-substituted heterocyclic compounds. The methodologies and data presented herein are intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and quality control of this molecule.
Predicted Mass Spectrometry Data
The mass spectrum of this compound is expected to exhibit a distinctive molecular ion peak and a series of characteristic fragment ions. The presence of a bromine atom will result in a clear isotopic pattern for the molecular ion and any bromine-containing fragments.
| Predicted m/z | Proposed Ion/Fragment | Key Characteristics |
| 221/223 | [M]⁺ | Molecular ion peak, showing a characteristic ~1:1 isotopic ratio due to the presence of ⁷⁹Br and ⁸¹Br. |
| 220/222 | [M-H]⁺ | Loss of a hydrogen atom, a common fragmentation for aromatic compounds.[1] |
| 194/196 | [M-HCN]⁺ | Loss of hydrogen cyanide from the carbonitrile group, a typical fragmentation for aromatic nitriles.[1] |
| 142 | [M-Br]⁺ | Loss of the bromine radical, resulting in a prominent fragment ion. |
| 115 | [C₇H₄N₂]⁺ | Further fragmentation involving the loss of bromine and a hydrogen atom. |
Experimental Protocols
The following protocols outline the recommended procedures for the mass spectrometric analysis of this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality mass spectra.
-
For Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to create a stock solution of 1 mg/mL.[2][3]
-
Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.[2]
-
Filter the final solution through a 0.22 µm syringe filter before injection to remove any particulate matter.[2]
-
-
For Gas Chromatography-Mass Spectrometry (GC-MS):
-
Given the heterocyclic nature and potential for thermal lability, derivatization may be necessary to improve volatility and thermal stability.
-
Dissolve a small amount of the sample in a suitable volatile solvent, such as dichloromethane or ethyl acetate.
-
Instrumentation and Analysis
An LC-MS system is generally preferred for the analysis of polar, heterocyclic compounds like this compound.[4][5]
-
Chromatography:
-
Column: A C18 reversed-phase column is a suitable starting point for separation.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid to aid ionization, is recommended.
-
Flow Rate: A typical flow rate of 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended to generate the protonated molecule [M+H]⁺.
-
Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, will provide accurate mass measurements for elemental composition confirmation.
-
Scan Range: A scan range of m/z 50-500 is appropriate to capture the molecular ion and expected fragment ions.
-
Collision Energy: For tandem mass spectrometry (MS/MS) experiments to study fragmentation, a collision energy ramp (e.g., 10-40 eV) should be applied to induce fragmentation of the precursor ion.
-
Visualizations
Analytical Workflow
The following diagram illustrates a typical workflow for the mass spectrometry analysis of this compound.
Predicted Fragmentation Pathway
The proposed fragmentation pathway for this compound under electron ionization (EI) or collision-induced dissociation (CID) is depicted below.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 6-Bromo-1H-indazole-3-carbonitrile in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Bromo-1H-indazole-3-carbonitrile is a heterocyclic compound of interest in pharmaceutical research and medicinal chemistry, often used as a building block in the synthesis of more complex molecules with potential biological activity, such as kinase inhibitors.[1] Its physicochemical properties, particularly solubility, are critical factors influencing its handling, formulation, and bioavailability in drug discovery and development. While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, this guide provides detailed experimental protocols to enable researchers to determine these values.
This document outlines the established methodologies for measuring both thermodynamic and kinetic solubility, provides templates for data presentation, and includes graphical representations of experimental workflows and relevant biological pathways.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 885278-24-0[1] |
| Molecular Formula | C₈H₄BrN₃[1] |
| Appearance | White to off-white solid[1] |
| Solubility in Water | Sparingly soluble[1] |
| Storage Temperature | Room temperature, sealed in dry conditions[1] |
Experimental Protocols for Solubility Determination
The following sections provide detailed protocols for determining the thermodynamic and kinetic solubility of this compound.
Protocol 1: Thermodynamic (Equilibrium) Solubility Determination via Shake-Flask Method and HPLC-UV Analysis
The shake-flask method is a widely recognized and reliable technique for measuring the equilibrium solubility of a compound.[2][3] This method involves agitating an excess amount of the solid compound in a solvent for a sufficient period to reach equilibrium, followed by quantifying the concentration of the dissolved compound in the supernatant.
Materials and Equipment:
-
This compound (solid powder)
-
Selected organic solvents (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile, Tetrahydrofuran (THF), Ethyl Acetate)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, ensuring there is undissolved solid at the bottom. A starting amount of 5-10 mg per 1 mL of solvent is typically sufficient.
-
Add a precise volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant. To separate the dissolved compound from any undissolved solid, either centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a 0.22 µm syringe filter.[6]
-
-
Quantification by HPLC-UV:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile or methanol).
-
From the stock solution, prepare a series of calibration standards by serial dilution.
-
Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.
-
Analyze the calibration standards and the diluted sample by HPLC-UV at the compound's maximum absorbance wavelength (λmax).
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the compound in the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the solubility in the original solvent.
-
Protocol 2: Kinetic Solubility Determination via Nephelometry
Kinetic solubility assays are high-throughput methods used to determine the solubility of a compound under non-equilibrium conditions, which can be representative of those in early-stage in vitro biological assays.[7] This protocol uses nephelometry to measure the light scattered by undissolved particles that precipitate when a concentrated DMSO stock solution of the compound is added to a solvent.[6][8]
Materials and Equipment:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Selected organic solvents
-
Microtiter plates (e.g., 96-well or 384-well)
-
Automated liquid handler or multichannel pipette
-
Plate reader with nephelometry capabilities (nephelometer)
Methodology:
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
-
Assay Plate Preparation:
-
Into the wells of a microtiter plate, dispense a small volume (e.g., 2 µL) of the DMSO stock solution.
-
Rapidly add the desired organic solvent to each well to achieve a range of final compound concentrations.
-
-
Incubation and Measurement:
-
Mix the contents of the plate thoroughly.
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).[8]
-
Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.[6][9]
-
-
Data Analysis:
-
Plot the light scattering signal (e.g., in Nephelometric Turbidity Units, NTU) against the compound concentration.
-
The kinetic solubility is defined as the concentration at which a significant increase in the light scattering signal is observed, indicating the onset of precipitation.
-
Data Presentation
Quantitative solubility data should be organized in a clear and concise manner to facilitate comparison.
Table 1: Thermodynamic Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| Dimethyl Sulfoxide | 25 | [Experimental Value] | [Calculated Value] |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] |
| Methanol | 25 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |
| Tetrahydrofuran | 25 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] |
Mandatory Visualizations
Diagram 1: Experimental Workflow for Thermodynamic Solubility Determination
Caption: Workflow for thermodynamic solubility determination.
Diagram 2: Hypothetical Signaling Pathway of an Indazole Derivative as a Kinase Inhibitor
Caption: Indazole derivative as a kinase inhibitor.
References
- 1. Page loading... [guidechem.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. enamine.net [enamine.net]
- 6. benchchem.com [benchchem.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. emeraldcloudlab.com [emeraldcloudlab.com]
In-Depth Technical Guide: Theoretical and Computational Studies of 6-Bromo-1H-indazole-3-carbonitrile
Introduction
6-Bromo-1H-indazole-3-carbonitrile is a heterocyclic organic compound featuring an indazole core, a fused bicyclic structure composed of benzene and pyrazole rings. The presence of a bromine atom at the 6-position and a nitrile group at the 3-position makes it a versatile building block in medicinal chemistry and materials science. Indazole derivatives are known to exhibit a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. The electronic and structural characteristics imparted by the bromo and cyano functionalities are of significant interest for understanding the molecule's reactivity and potential as a pharmacophore.
Theoretical and computational chemistry offers powerful tools to elucidate the molecular properties of this compound, providing insights that can guide synthetic efforts and drug design. This guide outlines the key computational studies that would be essential for a thorough understanding of this molecule.
Molecular Structure and Optimization
The initial step in any computational study is the optimization of the molecular geometry to find the most stable conformation. This is typically achieved using Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules.
Computational Protocol
A common and effective computational approach for geometry optimization involves the following:
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance between accuracy and computational cost.
-
Basis Set: 6-311++G(d,p) is a flexible basis set that includes polarization and diffuse functions, which are important for accurately describing the electron distribution, especially in molecules with heteroatoms and potential for hydrogen bonding.
The optimized geometry would provide key structural parameters such as bond lengths, bond angles, and dihedral angles.
Visualization of Molecular Structure
The molecular structure of this compound is depicted below.
Caption: 2D representation of this compound.
Spectroscopic Analysis (Theoretical)
Computational methods can predict various spectra, which can be compared with experimental data for structural validation.
Vibrational Spectroscopy (FT-IR)
Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies correspond to the vibrational modes of the molecule and can be correlated with experimental Fourier-Transform Infrared (FT-IR) spectra.
Table 1: Predicted Prominent Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Functional Group |
| N-H stretch | ~3400 | Indazole N-H |
| C-H stretch (aromatic) | 3100 - 3000 | Aromatic C-H |
| C≡N stretch | ~2230 | Nitrile |
| C=N stretch | ~1620 | Indazole ring |
| C=C stretch (aromatic) | 1600 - 1450 | Aromatic ring |
| C-N stretch | ~1300 | Indazole ring |
| C-Br stretch | 700 - 600 | Bromo group |
Note: Theoretical frequencies are often systematically overestimated and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) for better agreement with experimental data.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H (N1) | 13.0 - 14.0 | - |
| H4 | 7.8 - 8.0 | - |
| H5 | 7.3 - 7.5 | - |
| H7 | 7.6 - 7.8 | - |
| C3 | - | ~115 |
| C3a | - | ~140 |
| C4 | - | ~125 |
| C5 | - | ~128 |
| C6 | - | ~118 |
| C7 | - | ~122 |
| C7a | - | ~142 |
| CN | - | ~110 |
Note: Predicted chemical shifts are relative to a reference compound (e.g., TMS) and can be influenced by solvent effects, which can be modeled computationally.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule.
-
HOMO: Represents the ability to donate an electron.
-
LUMO: Represents the ability to accept an electron.
-
HOMO-LUMO Energy Gap (ΔE): A key indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily excited and more reactive.
Table 3: Predicted Frontier Molecular Orbital Properties for this compound
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -2.0 to -3.0 |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |
The HOMO is expected to be localized primarily on the indazole ring system, while the LUMO is likely to have significant contributions from the electron-withdrawing nitrile group and the fused ring system.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.
-
Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack. For this compound, these would be expected around the nitrogen atoms of the indazole and nitrile groups.
-
Blue regions (positive potential): Indicate electron-deficient areas, susceptible to nucleophilic attack. The hydrogen atom on the indazole nitrogen (N1-H) is expected to be a prominent positive region.
Mulliken Charge Analysis
Mulliken population analysis provides a way to estimate the partial atomic charges within a molecule, offering further insight into its electronic structure and reactivity.
Table 4: Predicted Mulliken Atomic Charges for Selected Atoms of this compound
| Atom | Predicted Mulliken Charge (a.u.) |
| N1 | -0.4 to -0.6 |
| N2 | -0.1 to -0.3 |
| C3 | 0.2 to 0.4 |
| C6 | 0.1 to 0.3 |
| Br | -0.1 to -0.2 |
| N (nitrile) | -0.3 to -0.5 |
These predicted charges highlight the electronegativity of the nitrogen atoms and the electron-withdrawing nature of the bromine and nitrile substituents, which influences the overall charge distribution.
Experimental and Computational Workflow
A combined experimental and computational approach is often the most powerful way to study a molecule. The following diagram illustrates a typical workflow.
An In-depth Technical Guide on the Discovery and History of 6-Bromo-1H-indazole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-1H-indazole-3-carbonitrile (CAS No. 885278-24-0) is a pivotal heterocyclic building block in the landscape of medicinal chemistry.[1][2] Its strategic substitution with a bromine atom and a reactive carbonitrile group makes it a versatile intermediate for the synthesis of a diverse array of bioactive molecules.[1] This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, physicochemical properties, and its significant role in the development of therapeutic agents, particularly in the fields of oncology and neurology.[3]
Introduction: The Rise of Indazoles in Drug Discovery
The indazole scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry due to its ability to mimic the indole nucleus and participate in a wide range of biological interactions. This has led to the development of numerous indazole-containing drugs with activities spanning from anticancer to anti-inflammatory agents. The strategic functionalization of the indazole core is crucial for modulating the pharmacological profile of these compounds. This compound has emerged as a key intermediate, offering synthetic handles for extensive molecular elaboration.
Discovery and Historical Synthesis
While a singular "discovery" paper for this compound is not readily apparent in the scientific literature, its history is intrinsically linked to the development of synthetic routes to functionalized indazoles. The likely first syntheses of this compound were likely developed in the context of proprietary drug discovery programs and may not be publicly detailed.
However, a logical and well-documented synthetic pathway to this molecule can be inferred from the synthesis of its immediate precursor, 6-Bromo-1H-indazole-3-carboxaldehyde. A significant advancement in the synthesis of this precursor was reported in 2018, providing an optimized and efficient method.[4]
Synthesis of the Precursor: 6-Bromo-1H-indazole-3-carboxaldehyde
An optimized procedure for the direct synthesis of 1H-indazole-3-carboxaldehyde derivatives through the nitrosation of indoles has been described.[4] This method is applicable to the synthesis of 6-Bromo-1H-indazole-3-carboxaldehyde starting from 6-bromo-indole.
Experimental Protocol: Synthesis of 6-Bromo-1H-indazole-3-carboxaldehyde [4]
-
Materials: 6-bromo-indole, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Dimethylformamide (DMF), Ethyl Acetate (EtOAc), Petroleum Ether.
-
Procedure:
-
A solution of sodium nitrite in deionized water and DMF is cooled to 0 °C.
-
Hydrochloric acid is slowly added to the cooled solution, and the mixture is kept under an argon atmosphere.
-
A solution of 6-bromo-indole in DMF is then added to the reaction mixture over a period of 2 hours using a syringe pump at 0 °C.
-
After the addition is complete, the reaction is stirred for 2 hours at room temperature, followed by 3 hours at 50 °C.
-
The resulting mixture is extracted three times with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over magnesium sulfate (MgSO₄), and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: petroleum ether/EtOAc, 8:2) to yield the pure 6-Bromo-1H-indazole-3-carboxaldehyde as a brown solid.
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 6-bromo-indole (196 mg, 1 mmol) | [4] |
| Yield | 175 mg (78%) | [4] |
Plausible Conversion to this compound
The conversion of an aldehyde to a carbonitrile is a well-established transformation in organic synthesis. A common method involves the dehydration of the corresponding aldoxime.
Hypothetical Experimental Protocol: Synthesis of this compound
-
Step 1: Formation of the Oxime
-
6-Bromo-1H-indazole-3-carboxaldehyde would be reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or pyridine) in a suitable solvent like ethanol. The reaction mixture would be heated to reflux to drive the formation of 6-bromo-1H-indazole-3-carboxaldoxime.
-
-
Step 2: Dehydration of the Oxime
-
The isolated oxime would then be subjected to dehydration using a variety of reagents such as acetic anhydride, thionyl chloride, or phosphorus pentoxide. This step would yield the desired this compound.
-
Physicochemical Properties
This compound is a white to off-white solid.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₄BrN₃ |
| Molecular Weight | 222.04 g/mol |
| CAS Number | 885278-24-0 |
| Appearance | White to off-white solid |
| Solubility | Sparingly soluble in water |
Role in Drug Discovery and Development
The synthetic utility of this compound lies in the reactivity of its functional groups. The bromine atom at the 6-position is amenable to various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents to modulate the biological activity of the final compounds. The carbonitrile group at the 3-position can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing further avenues for derivatization.
This compound has been utilized as a key building block in the synthesis of kinase inhibitors for cancer therapy.[2] The indazole core often serves as a hinge-binding motif in the ATP-binding pocket of various kinases, and the substituents introduced via the bromine and carbonitrile functionalities can be designed to interact with other regions of the enzyme to enhance potency and selectivity.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic transformations discussed.
Caption: Synthetic pathway to this compound.
Conclusion
This compound stands as a testament to the enduring importance of heterocyclic chemistry in the quest for novel therapeutics. While its formal discovery is not pinpointed to a single publication, its synthetic accessibility from readily available precursors and its strategic functionalization have solidified its role as a valuable intermediate in drug discovery. The continued exploration of derivatives synthesized from this versatile building block holds significant promise for the development of next-generation medicines targeting a range of diseases.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
The Strategic Importance of Bromine and Carbonitrile Moieties in the Kinase Inhibitor Scaffold: 6-Bromo-1H-indazole-3-carbonitrile
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
6-Bromo-1H-indazole-3-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a crucial intermediate in the synthesis of potent kinase inhibitors. The strategic placement of the bromine atom at the 6-position and the carbonitrile group at the 3-position of the indazole core imparts unique physicochemical and pharmacological properties. This technical guide elucidates the distinct roles of these functional groups, providing a comprehensive overview of the molecule's synthesis, spectroscopic characterization, and its application as a scaffold for targeted therapeutics, particularly in oncology.
Introduction
The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds, including several approved drugs. Its unique structural and electronic properties allow it to participate in various interactions with biological targets. This compound has emerged as a key building block for the development of targeted therapies, particularly those aimed at inhibiting protein kinases, which play a central role in cellular signaling pathways implicated in cancer and other diseases. This document provides a detailed examination of the individual and synergistic contributions of the bromine and carbonitrile functionalities to the overall profile of this important synthetic intermediate.
Physicochemical and Spectroscopic Data
The structural integrity and purity of this compound are paramount for its successful application in drug discovery pipelines. The following tables summarize its key physicochemical properties and predicted spectroscopic data, which are essential for its characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 885278-24-0 | |
| Molecular Formula | C₈H₄BrN₃ | |
| Molecular Weight | 222.04 g/mol | - |
| Appearance | White to off-white solid | |
| Solubility | Sparingly soluble in water |
Table 2: Predicted ¹H NMR Spectral Data for this compound (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~14.0 | br s | 1H | N1-H |
| ~8.40 | d | 1H | H4 |
| ~8.00 | s | 1H | H7 |
| ~7.60 | d | 1H | H5 |
Note: This data is predicted based on the analysis of structurally similar indazole compounds.
Table 3: Predicted ¹³C NMR Spectral Data for this compound (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~142.0 | C7a |
| ~135.0 | C3a |
| ~128.0 | C5 |
| ~125.0 | C4 |
| ~122.0 | C6 (bearing Br) |
| ~115.0 | C7 |
| ~114.0 | C≡N |
| ~105.0 | C3 |
Note: This data is predicted based on the analysis of structurally similar indazole compounds.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3300-3100 | N-H stretching |
| ~2230 | C≡N stretching (nitrile) |
| ~1620, 1580, 1470 | C=C and C=N stretching (aromatic/indazole ring) |
| ~880, 820 | C-H bending (aromatic) |
| ~650 | C-Br stretching |
Note: This IR data is predicted based on characteristic absorption frequencies for the functional groups present in the molecule.
The Role of the Bromine Atom
The bromine atom at the 6-position of the indazole ring is not merely a synthetic handle but plays a multifaceted role in modulating the molecule's properties.
-
Increased Lipophilicity and Cell Permeability : Halogen atoms, particularly bromine, are known to increase the lipophilicity of a molecule. This enhanced lipophilicity can improve the compound's ability to cross cellular membranes, a critical factor for targeting intracellular proteins like kinases.
-
Modulation of Electronic Properties : As an electron-withdrawing group, the bromine atom influences the electron density of the indazole ring system. This can affect the pKa of the indazole nitrogen and the molecule's overall reactivity and metabolic stability.
-
Halogen Bonding : The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the target protein's binding site. This can provide an additional anchoring point, leading to enhanced binding affinity and selectivity.
-
Synthetic Versatility : The bromine atom serves as a versatile synthetic handle, enabling further functionalization of the indazole core through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the creation of diverse chemical libraries to explore the structure-activity relationship (SAR) and optimize lead compounds.
The Role of the Carbonitrile Group
The carbonitrile (cyano) group at the 3-position is a key pharmacophore that significantly contributes to the biological activity of indazole-based inhibitors.
-
Hydrogen Bond Acceptor : The nitrogen atom of the carbonitrile group is a strong hydrogen bond acceptor. This allows it to form crucial hydrogen bonds with amino acid residues in the hinge region of kinase active sites, a common binding motif for many kinase inhibitors.
-
Dipole-Dipole and Polar Interactions : The carbon-nitrogen triple bond possesses a strong dipole moment, enabling favorable dipole-dipole and other polar interactions within the protein's binding pocket.
-
Bioisostere : The nitrile group can act as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom. Its linear geometry and compact size allow it to occupy small pockets within the active site that may not accommodate bulkier groups.
-
Metabolic Stability : The carbonitrile group is generally metabolically stable and can be used to block sites of potential metabolism on the indazole ring.
-
Synthetic Handle : The nitrile group can be chemically transformed into other functional groups, such as amides, carboxylic acids, or tetrazoles, providing further avenues for lead optimization.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process. Below is a representative experimental workflow, combining established methods for the synthesis of the indazole core and the introduction of the carbonitrile group.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 6-Bromo-1H-indazole[2]
This procedure is based on the diazotization of 4-bromo-2-methylaniline followed by cyclization.
-
Acetylation: Dissolve 4-bromo-2-methylaniline (1.0 eq) in chloroform. Cool the solution and add acetic anhydride (1.2 eq) while maintaining the temperature below 40°C.
-
Diazotization and Cyclization: To the resulting mixture, add potassium acetate (1.5 eq) followed by isoamyl nitrite (1.5 eq). Heat the mixture to reflux (approximately 68°C) and maintain for 20 hours, monitoring the reaction by TLC.
-
Work-up and Hydrolysis: After completion, cool the mixture to room temperature and remove the volatile components under reduced pressure. Add water to the residue and perform an azeotropic distillation. Add concentrated hydrochloric acid and heat the mixture to 50-55°C to effect hydrolysis of the N-acetyl group.
-
Isolation and Purification: Cool the acidic mixture and adjust the pH to ~11 with a 50% aqueous solution of sodium hydroxide. Evaporate the solvent, and slurry the resulting solid with heptane. Filter the solid and dry under vacuum to yield 6-Bromo-1H-indazole.
Protocol 2: Iodination of 6-Bromo-1H-indazole
-
Reaction Setup: To a solution of 6-bromo-1H-indazole (1.0 eq) in DMF, add potassium hydroxide (2.0 eq).
-
Iodination: Add a solution of iodine (1.5 eq) in DMF dropwise to the mixture and stir at room temperature for 3 hours.
-
Work-up: Pour the reaction mixture into an aqueous solution of Na₂S₂O₄ and K₂CO₃, which will cause the product to precipitate.
-
Isolation: Collect the solid by filtration and dry to give 6-bromo-3-iodo-1H-indazole.
Protocol 3: Cyanation of 6-Bromo-3-iodo-1H-indazole[3]
This procedure utilizes a palladium-catalyzed cyanation with a non-toxic cyanide source.
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon), combine 6-bromo-3-iodo-1H-indazole (1.0 eq), potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O) (0.5 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%), and Xantphos (4 mol%) in degassed N,N-dimethylacetamide (DMAc).
-
Reaction: Heat the mixture to 120-140°C and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
Application in Drug Discovery: Targeting the VEGFR-2 Signaling Pathway
Derivatives of this compound have shown significant promise as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can block the downstream signaling cascade, thereby preventing the proliferation and migration of endothelial cells and ultimately starving the tumor of its blood supply.
VEGFR-2 Signaling Pathway in Angiogenesis
The binding of VEGF-A to VEGFR-2 on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This initiates a cascade of downstream signaling events, including the activation of the PLCγ-PKC-MAPK and the PI3K-Akt pathways. These pathways converge to promote cell proliferation, migration, survival, and vascular permeability, all of which are essential for angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling pathway by a derivative.
Conclusion
The bromine and carbonitrile groups in this compound are not passive substituents but rather key functional elements that are strategically employed in modern drug design. The bromine atom enhances the molecule's drug-like properties and provides a crucial point for synthetic diversification. The carbonitrile group acts as a potent pharmacophore, enabling strong and specific interactions with kinase targets. The synergistic effect of these two groups on the privileged indazole scaffold makes this compound a highly valuable and versatile intermediate for the development of novel kinase inhibitors and other targeted therapeutics. A thorough understanding of the roles of these functional groups is essential for researchers and scientists working to design the next generation of precision medicines.
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Bromo-1H-indazole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged motif in medicinal chemistry, recognized for its role in the development of targeted therapies, especially kinase inhibitors.[1] Its structural resemblance to the purine core of ATP allows indazole-based compounds to function as competitive inhibitors at the ATP-binding site of kinases.[1] Among the variously substituted indazoles, 6-Bromo-1H-indazole-3-carbonitrile has emerged as a critical and versatile starting material for the synthesis of potent and selective kinase inhibitors targeting key signaling pathways implicated in cancer and autoimmune diseases.
The strategic placement of the bromine atom at the 6-position and the carbonitrile group at the 3-position provides a versatile platform for synthetic diversification. The 6-bromo substituent is amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the exploration of the solvent-exposed regions of the kinase ATP-binding pocket.[1] The 3-carbonitrile group can be elaborated into various heterocyclic systems, most notably the pyrazolo[3,4-d]pyrimidine core, which is a key pharmacophore in many Janus kinase (JAK) inhibitors.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery of novel kinase inhibitors, with a focus on the synthesis of a potent JAK inhibitor.
Rationale for Use in Kinase Inhibitor Synthesis
The 1H-indazole core acts as a bioisostere of the purine ring in ATP, allowing it to act as a competitive inhibitor at the kinase active site.[1] The nitrogen atoms of the indazole ring can serve as hydrogen bond donors and acceptors, forming key interactions with the hinge region of the kinase, which is a critical determinant of binding affinity.[1] This inherent binding capability makes the indazole scaffold an excellent starting point for inhibitor design.
Key Kinase Targets
Derivatives of 6-bromo-1H-indazole have demonstrated inhibitory activity against a range of kinases, including:
-
Janus Kinases (JAKs): Specifically JAK1, JAK2, and JAK3, which are crucial in cytokine signaling pathways that regulate immune responses and inflammation.[2]
-
Polo-like Kinase 4 (PLK4): A key regulator of centriole duplication, implicated in cancer.
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Important targets in anti-angiogenic cancer therapies.
Data Presentation
Table 1: Synthesis of a JAK Inhibitor Intermediate from this compound
| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | Cyclization | This compound | Formamide | 6-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | ~70-80% |
| 2 | Suzuki-Miyaura Coupling | 6-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | (4-(methylsulfonyl)phenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃ | 6-(4-(Methylsulfonyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | ~60-75% |
Table 2: Comparative Inhibitory Potency (IC50) of Indazole-Based Kinase Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) | Assay Type |
| Tofacitinib (JAK Inhibitor) | JAK1 | 1.2 | Cell-free |
| Tofacitinib (JAK Inhibitor) | JAK2 | 20 | Cell-free |
| Tofacitinib (JAK Inhibitor) | JAK3 | 1.0 | Cell-free |
| Axitinib (VEGFR Inhibitor) | VEGFR1 | 0.1 | Cell-free |
| Axitinib (VEGFR Inhibitor) | VEGFR2 | 0.2 | Cell-free |
| Axitinib (VEGFR Inhibitor) | VEGFR3 | 0.1-0.3 | Cell-free |
| Indazole-derived PLK4 Inhibitor | PLK4 | 0.1 | In vitro enzyme assay |
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This protocol describes the cyclization of this compound with formamide to construct the core pyrazolo[3,4-d]pyrimidine scaffold.
Materials:
-
This compound
-
Formamide
-
High-temperature thermometer
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Water
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, add this compound (1.0 eq).
-
Add an excess of formamide (approximately 10-15 equivalents).
-
Heat the mixture to 180-190 °C and maintain this temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into cold water with stirring.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate thoroughly with water to remove residual formamide.
-
Dry the solid under vacuum to yield 6-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a JAK Inhibitor Analog
This protocol details a representative palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 6-position of the pyrazolo[3,4-d]pyrimidine core.
Materials:
-
6-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq)
-
(4-(methylsulfonyl)phenyl)boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add 6-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, (4-(methylsulfonyl)phenyl)boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 90-100 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 6-(4-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Mandatory Visualizations
Signaling Pathway
The Janus Kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors.[3] Dysregulation of this pathway is implicated in various inflammatory and autoimmune disorders.[2] The synthesized inhibitors from this compound can potently block the activity of JAKs, thereby interrupting this signaling cascade.
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Experimental Workflow
The overall workflow for the synthesis and evaluation of kinase inhibitors from this compound involves a multi-step process from initial synthesis to biological characterization.
Caption: General workflow for kinase inhibitor synthesis and evaluation.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 6-Bromo-1H-indazole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, making it a cornerstone in medicinal chemistry and drug discovery. The functionalization of the indazole core, particularly through carbon-carbon bond formation, is crucial for the exploration of new chemical space and the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for creating C-C bonds due to its mild reaction conditions, broad substrate scope, and tolerance of various functional groups.
These application notes provide detailed protocols and reaction parameters for the Suzuki-Miyaura coupling of 6-Bromo-1H-indazole-3-carbonitrile with various arylboronic acids. The resulting 6-aryl-1H-indazole-3-carbonitrile derivatives are valuable intermediates in the synthesis of a wide range of compounds with potential therapeutic applications.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide. The catalytic cycle involves three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organoboron reagent, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
Data Presentation: Optimized Reaction Conditions for Suzuki-Miyaura Coupling of Substituted Bromoindazoles
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various bromo-indazole derivatives with arylboronic acids. While specific data for this compound is extrapolated from these examples, the conditions are expected to be highly applicable.
| Bromo-indazole Derivative | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-(6-bromo-1H-indazol-4-yl)acetamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-100 | N/A | High | [1] |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ (2) | DME/H₂O | 80 | 2 | High | [2] |
| 3-Bromo-1H-indazole | Various arylboronic acids | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | 1,4-Dioxane/EtOH/H₂O | 140 (MW) | 0.3-0.5 | 66-82 | [3] |
| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | PdCl₂(PPh₃)₂ (10) | Cs₂CO₃ (1.3) | DMF | 120 | 48 | Moderate | [4][5] |
| N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | Various arylboronic acids | Pd(dppf)Cl₂·DCM (5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (3:1) | 100 | 12 | 89 | [6] |
Experimental Protocols
Two primary protocols are provided below, one utilizing a conventional heating method and the other employing microwave irradiation for accelerated reaction times.
Protocol 1: Conventional Heating
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).
-
Add a degassed mixture of 1,4-dioxane and water (typically in a 3:1 to 4:1 ratio) to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-1H-indazole-3-carbonitrile.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Ethanol
-
Water (degassed)
-
Microwave synthesis vial
Procedure:
-
To a 10 mL microwave synthesis vial, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and Cs₂CO₃ (2.0 equiv).
-
Add a degassed mixture of 1,4-dioxane, ethanol, and water to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 140 °C for 20-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The workup and purification follow the same procedure as described in Protocol 1 (steps 8-11).
Visualizations
The following diagrams illustrate the generalized Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Microwave reactions should be conducted in sealed vessels designed for this purpose to avoid pressure buildup.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 6-aryl-1H-indazole-3-carbonitriles from this compound. The protocols provided herein, based on established procedures for similar substrates, offer a solid foundation for researchers to successfully perform these transformations. Optimization of reaction conditions, such as catalyst, base, solvent, and temperature, may be necessary to achieve the highest yields for specific arylboronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-1H-indazole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry and drug development for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation enables the synthesis of arylamines from aryl halides and a wide array of amine coupling partners. The indazole scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting a broad range of biological activities.[3] Specifically, the functionalization of the 6-position of the indazole ring is crucial for exploring structure-activity relationships (SAR) and developing novel therapeutic agents.[3]
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 6-Bromo-1H-indazole-3-carbonitrile. This reaction serves as a highly effective method for introducing diverse amine functionalities at the C6 position, paving the way for the synthesis of novel compounds for pharmaceutical research.[3] The protocols outlined herein are based on established procedures for similar 6-bromo-1H-indazole derivatives and offer a robust starting point for reaction optimization.[3]
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound).[3]
-
Amine Coordination and Deprotonation: The amine coordinates to the resulting Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex.[3]
-
Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product, regenerating the active Pd(0) catalyst.[3]
The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands generally providing the best results.[2][4] Precatalysts, which are stable and easily handled, are often preferred as they readily form the active catalytic species in situ.[3]
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound with primary and secondary amines. These should be adapted and optimized for specific amine coupling partners.
Protocol 1: Amination with Primary Amines
-
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF) (2.0 equiv)[3]
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the primary amine (1.2 mmol, 1.2 equiv), and the BrettPhos precatalyst (0.02 mmol, 2 mol%).[3]
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.[3]
-
Add anhydrous THF (5 mL) via syringe.[3]
-
With stirring, add LiHMDS (1 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the reaction mixture.[3]
-
Seal the tube and heat the reaction mixture to 65 °C.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.[3]
-
Quench the reaction with a saturated aqueous ammonium chloride solution.[3]
-
Extract the mixture with ethyl acetate (3 x 20 mL).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by silica gel column chromatography.[3]
-
Protocol 2: Amination with Secondary Amines
-
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
RuPhos precatalyst (e.g., G3) (2 mol%)[3]
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF) (2.0 equiv)[3]
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the secondary amine (1.2 mmol, 1.2 equiv), and the RuPhos precatalyst (0.02 mmol, 2 mol%).[3]
-
Evacuate and backfill the tube with an inert gas three times.[3]
-
Add anhydrous THF (5 mL) via syringe.[3]
-
With stirring, add LiHMDS (1 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the reaction mixture.[3]
-
Seal the tube and heat the reaction mixture to 65 °C.[3]
-
Monitor the reaction progress by TLC or LC-MS.[3]
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.[3]
-
Quench the reaction with a saturated aqueous ammonium chloride solution.[3]
-
Extract the mixture with ethyl acetate (3 x 20 mL).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by silica gel column chromatography.[3]
-
Data Presentation
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of 6-bromo-1H-indazole with various amines, which can be extrapolated for this compound.
Table 1: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole with Primary Amines [3]
| Entry | Primary Amine | Yield (%) |
| 1 | Aniline | 92 |
| 2 | 4-Methoxyaniline | 95 |
| 3 | Benzylamine | 88 |
| 4 | n-Butylamine | 85 |
Reaction Conditions: 6-bromo-1H-indazole (1.0 equiv), amine (1.2 equiv), BrettPhos precatalyst (2 mol%), LiHMDS (2.0 equiv), in THF at 65 °C for 12-24 h.[3]
Table 2: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole with Secondary Amines [3]
| Entry | Secondary Amine | Yield (%) |
| 1 | Morpholine | 98 |
| 2 | Piperidine | 96 |
| 3 | N-Methylaniline | 90 |
| 4 | Di-n-butylamine | 87 |
Reaction Conditions: 6-bromo-1H-indazole (1.0 equiv), amine (1.2 equiv), RuPhos precatalyst (2 mol%), LiHMDS (2.0 equiv), in THF at 65 °C for 12-24 h.[3]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use a fresh bottle of catalyst.[3] |
| Poor quality reagents | Use freshly distilled/dried solvents and pure amines.[3] | |
| Incorrect base | The choice of base is crucial. LiHMDS is effective for this system. Other bases like NaOtBu or Cs2CO3 could be screened.[3] | |
| Formation of side products | Reductive dehalogenation | Use a less sterically hindered ligand or lower the reaction temperature.[3] |
| Reaction at N1 of indazole | This is generally less favored, but protection of the N1 position (e.g., with a BOC or SEM group) can ensure regioselectivity.[3] |
Visualizations
Caption: General experimental workflow for Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination is a highly efficient and versatile method for the synthesis of 6-amino-1H-indazole-3-carbonitrile derivatives.[3] The choice of ligand is crucial, with BrettPhos and RuPhos precatalysts demonstrating excellent efficacy for primary and secondary amines, respectively.[3] The provided protocols and data serve as a valuable starting point for researchers in medicinal chemistry and drug discovery to synthesize novel indazole-based compounds for further investigation. Careful optimization of reaction parameters will be key to achieving high yields and purity for specific substrates.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6-Bromo-1H-indazole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 6-bromo-1H-indazole-3-carbonitrile. The functionalization of the indazole scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds.[1] Palladium-catalyzed reactions offer a powerful and versatile toolkit for the synthesis of diverse indazole derivatives, enabling the construction of carbon-carbon and carbon-nitrogen bonds. This guide covers key transformations including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions.
Introduction to the Indazole Scaffold
The indazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition.[2][3] The ability to introduce diverse substituents at the 6-position of the 1H-indazole-3-carbonitrile core through cross-coupling reactions is a powerful strategy for the synthesis of novel compounds with potential therapeutic applications. These derivatives are often investigated as inhibitors of various kinases, playing a role in signaling pathways implicated in cancer and other diseases.[4][5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various organoboron reagents. This reaction is valued for its mild conditions and tolerance of a broad range of functional groups.[6][7]
General Reaction Scheme:

Quantitative Data for Suzuki-Miyaura Coupling of Bromo-Indazole Derivatives
While specific data for this compound is limited in the readily available literature, the following table provides representative yields for the Suzuki-Miyaura coupling of related bromo-indazole derivatives, offering a starting point for reaction optimization.
| Indazole Derivative | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-(6-bromo-1H-indazol-4-yl)acetamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-dioxane/water | 80-100 | N/A | High | [6] |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | DME | 80 | 2 | High | [8] |
| 3-chloro-indazole derivatives | Various aryl boronic acids | P2 (2.0–3.5) | - | K₃PO₄ | dioxane | 100 | 24 | Good to Excellent | [9] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, and the base.[10]
-
Seal the vessel and purge with an inert gas (e.g., argon) for 15-20 minutes.[10]
-
Add the degassed solvent system via syringe.[10]
-
Add the palladium catalyst under an inert atmosphere.[10]
-
Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress by TLC.[10]
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[6]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]
-
Filter the mixture and concentrate the solvent under reduced pressure.[6]
-
Purify the crude product by silica gel column chromatography.[6]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 6-position of the indazole ring.[11][12]
General Reaction Scheme:

Quantitative Data for Buchwald-Hartwig Amination of 6-Bromo-1H-indazole
| Amine | Product | Yield (%) |
| Aniline | N-phenyl-1H-indazol-6-amine | 85 |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-1H-indazol-6-amine | 92 |
| 3-Aminopyridine | N-(pyridin-3-yl)-1H-indazol-6-amine | 78 |
| Benzylamine | N-benzyl-1H-indazol-6-amine | 88 |
| Cyclohexylamine | N-cyclohexyl-1H-indazol-6-amine | 75 |
| Morpholine | 6-(morpholino)-1H-indazole | 95 |
| Piperidine | 6-(piperidin-1-yl)-1H-indazole | 91 |
| N-Methylaniline | N-methyl-N-phenyl-1H-indazol-6-amine | 82 |
| Reaction Conditions: 6-bromo-1H-indazole (1.0 equiv), amine (1.2 equiv), BrettPhos precatalyst (for primary amines) or RuPhos precatalyst (for secondary amines) (2 mol%), LiHMDS (2.0 equiv), in THF at 65 °C for 12-24 h.[11] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure for the amination of 6-bromo-1H-indazole and may be adapted for this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., BrettPhos or RuPhos precatalyst, 2 mol%)[11]
-
Base (e.g., LiHMDS, 2.0 equiv)[11]
-
Anhydrous solvent (e.g., THF)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the palladium pre-catalyst, and the base.[13]
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.[13]
-
Add the anhydrous solvent and the amine via syringe.[13]
-
Seal the tube and heat the reaction mixture (e.g., to 65 °C) with stirring.[13]
-
Monitor the reaction by TLC or LC-MS.[13]
-
After completion, cool the mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.[13]
-
Extract the mixture with ethyl acetate (3 x 20 mL).[13]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]
-
Purify the crude product by silica gel column chromatography.[13]
Heck Reaction
The Heck reaction facilitates the coupling of this compound with alkenes to form substituted alkenes, providing a valuable route to vinyl-substituted indazoles.[2]
General Reaction Scheme:

Experimental Protocol: Heck Reaction
The following is a general protocol for the Heck reaction and will likely require optimization for the specific substrate.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene or an acrylate, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)[2]
-
Ligand (e.g., PPh₃ or P(o-tol)₃, 4 mol%)[2]
-
Base (e.g., K₂CO₃ or Et₃N, 2.0 equiv)[2]
-
Anhydrous solvent (e.g., DMF or NMP)[2]
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, the ligand, and the base.[2]
-
Evacuate and backfill the flask with an inert gas three times.[2]
-
Add the anhydrous solvent and the alkene via syringe.[2]
-
Heat the reaction mixture (e.g., to 100-120 °C) and stir for 12-24 hours.[2]
-
Monitor the reaction progress by TLC or GC-MS.[2]
-
Upon completion, cool the reaction mixture to room temperature.[2]
-
Dilute the mixture with water and extract with an organic solvent.[2]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel.[2]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, yielding alkynyl-substituted indazoles.[14][15]
General Reaction Scheme:

Experimental Protocol: Sonogashira Coupling
This protocol provides a general procedure for the Sonogashira coupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., phenylacetylene, 1.1-1.5 equiv)[15]
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)[15]
-
Copper(I) iodide (CuI, 4-10 mol%)[15]
-
Amine base (e.g., TEA or DIPEA, 2-3 equiv)[15]
-
Anhydrous solvent (e.g., THF or DMF)[15]
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) iodide.[15]
-
Add the anhydrous solvent to dissolve the solids.[15]
-
Add the amine base.[15]
-
Add the terminal alkyne dropwise to the reaction mixture.[15]
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by TLC or LC-MS.[15]
-
Upon completion, cool the reaction mixture to room temperature.[15]
-
Dilute the mixture with a suitable organic solvent and wash with water and brine.[15]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[15]
-
Purify the crude product by column chromatography on silica gel.[15]
Visualizations
Catalytic Cycles
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Signaling Pathways
Many 6-substituted-1H-indazole derivatives are developed as kinase inhibitors. Axitinib, an indazole-based drug, is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs).[1] The following diagram illustrates a simplified VEGFR signaling pathway.
Caption: Simplified VEGFR signaling pathway inhibited by indazole-based compounds.
Derivatives of 6-substituted-1H-indazoles are also being investigated as inhibitors of other kinases, such as Polo-like kinase 4 (PLK4), which plays a crucial role in cell cycle regulation.[16]
Caption: Simplified PLK4 signaling pathway and its inhibition.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Alkylation of 6-Bromo-1H-indazole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the N-alkylation of 6-Bromo-1H-indazole-3-carbonitrile, a critical process in the synthesis of various biologically active molecules. The protocols emphasize achieving high regioselectivity, a common challenge in the modification of the indazole scaffold.
The N-alkylation of indazoles can result in a mixture of N1 and N2 regioisomers due to the presence of two nucleophilic nitrogen atoms.[1][2] The regiochemical outcome is highly dependent on reaction conditions such as the choice of base, solvent, and the nature of the electrophile.[1] Achieving high regioselectivity is crucial for efficient synthesis and to avoid difficult and costly separation of isomers.[1]
Factors Influencing Regioselectivity
The selective alkylation of the N1 or N2 position of the indazole ring is a delicate balance of steric and electronic effects, often dictated by the reaction conditions.
-
Base and Solvent System: The combination of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is known to strongly favor N1-alkylation.[1][3][4] This preference is often attributed to the formation of a sodium-chelated intermediate which sterically hinders the N2 position.[1] Conversely, conditions like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) can lead to mixtures of N1 and N2 isomers.[1][5]
-
Substituents: The electronic and steric properties of substituents on the indazole ring play a significant role. For instance, substituents at the C7 position can favor N2-alkylation.[4][6]
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][7] Conditions that allow for equilibration tend to favor the formation of the more stable N1-alkylated product.[2][7][8][9]
Experimental Protocols
The following protocols describe methods for achieving selective N1-alkylation of this compound.
Protocol 1: Highly Selective N1-Alkylation using Sodium Hydride
This protocol is designed to maximize the yield of the N1-alkylated product under thermodynamically controlled conditions.
Materials:
-
This compound (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound.[2]
-
Solvent Addition: Add anhydrous THF to dissolve the starting material (typically at a concentration of 0.1-0.2 M).[2]
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride portion-wise to the stirred solution.[1][2]
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes.[1][2]
-
Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent dropwise.[1] The reaction can then be allowed to warm to room temperature or gently heated (e.g., to 50 °C) and stirred for 16-24 hours.[1][2]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1][2]
-
Quenching: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.[1][2]
-
Extraction: Extract the aqueous layer three times with ethyl acetate.[1]
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[1]
-
Concentration: Remove the solvent under reduced pressure.[1]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated product.[1]
Protocol 2: Mitsunobu Reaction
The Mitsunobu reaction offers an alternative route for N-alkylation, often leading to a mixture of isomers but can be advantageous depending on the substrate and desired outcome.
Materials:
-
This compound (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Desired alcohol (1.5 equiv)
-
Triphenylphosphine (PPh₃, 1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)
Procedure:
-
Preparation: In a round-bottom flask, dissolve this compound, the alcohol, and triphenylphosphine in anhydrous THF.[2]
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DIAD or DEAD dropwise to the stirred solution.[2]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.[2]
-
Concentration: Remove the solvent under reduced pressure.[2]
-
Purification: Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers.[2]
Quantitative Data Summary
The regioselectivity of the N-alkylation of indazole derivatives is highly sensitive to the reaction conditions. The following table summarizes results from studies on closely related indazole substrates.
| Indazole Substrate | Alkylating Agent | Base / Reagent | Solvent | Temp (°C) | N1:N2 Ratio | Yield (%) | Citation(s) |
| Methyl 5-bromo-1H-indazole-3-carboxylate | n-Pentyl bromide | NaH | THF | 50 | >99:<1 | >95 | [8] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | n-Pentyl bromide | Cs₂CO₃ | DMF | RT | 76:24 | 91 | [8] |
| 1H-Indazole-3-carbonitrile | Isobutyl bromide | NaH | THF | 50 | >95:5 | 85 | [2] |
| 1a | Isobutyl bromide | K₂CO₃ | DMF | 120 | 58:42 | 47 (N1) | [5] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | n-Pentanol | PPh₃ / DEAD | THF | RT | 1:2.5 | 20 (N1), 58 (N2) | |
| C-3 tert-butyl-1H-indazole | Alkyl bromide | NaH | THF | N/A | >99:<1 | N/A | [6] |
| C-3 acetyl-1H-indazole | Alkyl bromide | NaH | THF | N/A | >99:<1 | N/A | [6] |
Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the experimental protocols.
Caption: Workflow for Selective N1-Alkylation using NaH.
Caption: Workflow for N-Alkylation via Mitsunobu Reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. research.ucc.ie [research.ucc.ie]
- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Application Notes and Protocols for the Derivatization of the Nitrile Group in 6-Bromo-1H-indazole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of the nitrile group in 6-Bromo-1H-indazole-3-carbonitrile, a key intermediate in the synthesis of various biologically active molecules. The following sections detail procedures for the hydrolysis of the nitrile to a carboxylic acid and a carboxamide, the reduction to a primary amine, and the conversion to a tetrazole moiety.
Overview of Derivatization Reactions
The nitrile group of this compound is a versatile functional group that can be transformed into several other key functionalities, making it a valuable handle in medicinal chemistry and drug discovery. The primary derivatization pathways discussed in these notes are:
-
Hydrolysis: The nitrile can be fully hydrolyzed to a carboxylic acid under acidic or basic conditions, or partially hydrolyzed to a carboxamide.
-
Reduction: The nitrile can be reduced to a primary amine, specifically (6-Bromo-1H-indazol-3-yl)methanamine.
-
Cycloaddition: The nitrile can undergo a [3+2] cycloaddition with an azide source to form a tetrazole ring.
These transformations allow for the introduction of diverse pharmacophoric features and points for further molecular elaboration.
Data Presentation: Summary of Derivatization Reactions
| Reaction | Product | Key Reagents | Typical Reaction Conditions | Notes |
| Hydrolysis (Acidic) | 6-Bromo-1H-indazole-3-carboxylic acid | Concentrated HCl or H₂SO₄, Water | Reflux, several hours | Complete hydrolysis to the carboxylic acid.[1] |
| Hydrolysis (Basic) | 6-Bromo-1H-indazole-3-carboxylic acid | NaOH or KOH, Water/Alcohol | Reflux, followed by acidic workup | Forms the carboxylate salt, which is then protonated.[1] |
| Partial Hydrolysis | 6-Bromo-1H-indazole-3-carboxamide | H₂O₂, base (e.g., K₂CO₃), DMSO | Room temperature to mild heating | Controlled conditions to favor amide formation. |
| Reduction | (6-Bromo-1H-indazol-3-yl)methanamine | Raney Nickel, H₂ or LiAlH₄ | High pressure H₂ or reflux in THF | Catalytic hydrogenation or chemical reduction.[1][2][3] |
| Tetrazole Formation | 6-Bromo-3-(1H-tetrazol-5-yl)-1H-indazole | Sodium Azide (NaN₃), Zinc Chloride (ZnCl₂) or NH₄Cl | Reflux in DMF or water | [3+2] cycloaddition reaction.[4] |
Experimental Protocols
Protocol 1: Hydrolysis of this compound to 6-Bromo-1H-indazole-3-carboxylic acid
This protocol describes the basic hydrolysis of the nitrile group to a carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for workup and filtration
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and 10 M aqueous NaOH (2.0 eq).
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with water and wash with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the dropwise addition of concentrated HCl.
-
A precipitate of 6-Bromo-1H-indazole-3-carboxylic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Partial Hydrolysis of this compound to 6-Bromo-1H-indazole-3-carboxamide
This protocol outlines the controlled partial hydrolysis of the nitrile to the corresponding primary amide.
Materials:
-
This compound
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and filtration
Procedure:
-
Dissolve this compound (1.0 eq) in DMSO in a round-bottom flask.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Slowly add hydrogen peroxide (3.0 eq) dropwise to the stirring mixture. An exotherm may be observed.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.
-
Upon completion, pour the reaction mixture into cold water.
-
The product, 6-Bromo-1H-indazole-3-carboxamide, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
Protocol 3: Reduction of this compound to (6-Bromo-1H-indazol-3-yl)methanamine
This protocol describes the catalytic hydrogenation of the nitrile group to a primary amine using Raney Nickel.
Materials:
-
This compound
-
Raney Nickel (50% slurry in water)
-
Methanol or Ethanol, saturated with ammonia
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Celite®
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol saturated with ammonia. The ammonia helps to suppress the formation of secondary and tertiary amine byproducts.
-
Carefully add Raney Nickel (approx. 10-20% by weight of the nitrile) to the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake and by TLC analysis of aliquots.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be kept wet at all times. The filter cake should be quenched carefully with water.
-
Concentrate the filtrate under reduced pressure to yield the crude (6-Bromo-1H-indazol-3-yl)methanamine.
-
The product can be further purified by column chromatography or by salt formation (e.g., hydrochloride salt).[1]
Protocol 4: Synthesis of 6-Bromo-3-(1H-tetrazol-5-yl)-1H-indazole
This protocol describes the [3+2] cycloaddition of the nitrile with sodium azide to form the tetrazole ring.[4]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Zinc chloride (ZnCl₂) or Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF) or water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Dilute hydrochloric acid (HCl)
-
Standard glassware for workup and filtration
Procedure:
-
To a solution of this compound (1.0 eq) in DMF or water, add sodium azide (1.5 eq) and zinc chloride (1.2 eq) or ammonium chloride (1.5 eq).[4]
-
Heat the reaction mixture to reflux (typically 100-120 °C) and stir for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into water and acidify with dilute HCl to a pH of approximately 2-3.
-
The product, 6-Bromo-3-(1H-tetrazol-5-yl)-1H-indazole, will precipitate.
-
Collect the solid by vacuum filtration, wash with water, and dry under vacuum.
Mandatory Visualizations
Caption: Derivatization pathways of this compound.
Caption: Workflow for the hydrolysis of the nitrile to a carboxylic acid.
Caption: Workflow for the reduction of the nitrile to a primary amine.
References
Application Notes and Protocols for the Use of 6-Bromo-1H-indazole-3-carbonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1H-indazole-3-carbonitrile is a versatile heterocyclic building block with significant applications in medicinal chemistry, particularly in the development of targeted therapies. Its unique structural features, including the indazole core, a bromine atom at the 6-position, and a nitrile group at the 3-position, provide multiple avenues for chemical modification, making it an attractive scaffold for the synthesis of potent and selective kinase inhibitors.[1] The indazole moiety is recognized as a "privileged scaffold" as it can mimic the purine core of ATP, enabling competitive binding to the ATP-binding site of various kinases. The bromine atom serves as a convenient handle for introducing diverse substituents via cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR). The nitrile group can be retained or transformed into other functional groups to further modulate the pharmacological properties of the resulting compounds.
These application notes provide a comprehensive overview of the utility of this compound in the synthesis of kinase inhibitors, with a focus on Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors. Detailed experimental protocols for the synthesis and biological evaluation of derivatives are provided to guide researchers in their drug discovery efforts.
Rationale for Use in Kinase Inhibitor Design
The design of kinase inhibitors often leverages scaffolds that can effectively compete with endogenous ATP for binding to the kinase active site. The 1H-indazole core of this compound is a bioisostere of the purine ring of ATP, allowing it to form key hydrogen bond interactions with the hinge region of the kinase domain. This inherent binding capability makes the indazole scaffold an excellent starting point for inhibitor design.
The strategic placement of the bromine atom at the 6-position allows for the introduction of various aryl or heteroaryl groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the exploration of the solvent-exposed region of the ATP binding pocket, which can lead to enhanced potency and selectivity.
The nitrile group at the 3-position can be a key pharmacophoric feature or can be chemically modified. For instance, it can be reduced to an aminomethyl group or hydrolyzed to a carboxylic acid, providing further opportunities for derivatization to optimize biological activity and physicochemical properties.
Key Kinase Targets
Derivatives of 6-bromo-1H-indazole have shown inhibitory activity against several important kinase targets implicated in cancer and other diseases. These include:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a key driver in various cancers. Several potent FGFR inhibitors are based on the indazole scaffold.[2]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFRs are crucial mediators of angiogenesis, a hallmark of cancer. Indazole-based compounds have been developed as potent VEGFR inhibitors.[3]
-
Aurora Kinases: These serine/threonine kinases play a critical role in mitosis, and their inhibition is a promising anti-cancer strategy.[4][5]
Data Presentation
In Vitro Inhibitory Activity of Indazole-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of representative indazole-based compounds against key kinase targets.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Indazole Derivative 1 | FGFR1 | 15.0 | [6] |
| FGFR2 | - | ||
| FGFR3 | - | ||
| Indazole Derivative 2 | FGFR1 | 2.9 | [7] |
| Cellular Activity (SUM52PE) | 40.5 | [7] | |
| Axitinib (Indazole-based) | VEGFR-2 | 0.2 | [3] |
| Pazopanib (Indazole-related) | VEGFR-2 | 30 | [8] |
| AMG 900 (Indazole-based) | Aurora A | 5 | [5] |
| Aurora B | 4 | [5] | |
| Aurora C | 1 | [5] |
Note: The data presented is a compilation from various sources and experimental conditions may vary. Direct comparison between compounds should be made with caution.
Experimental Protocols
Synthesis of 3-Amino-6-bromo-1H-indazole from this compound
The conversion of the 3-carbonitrile to a 3-aminoindazole is a key synthetic step for creating a variety of kinase inhibitors.
Protocol 1: Synthesis of 3-Amino-6-bromo-1H-indazole via Hydrazine Reaction
This protocol describes the synthesis of 3-amino-6-bromo-1H-indazole, a versatile intermediate for further derivatization.
Materials:
-
This compound
-
Hydrazine hydrate (99%)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (20 mL), add hydrazine hydrate (10.0 mmol).
-
Heat the reaction mixture under reflux for 4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture to dryness using a rotary evaporator.
-
The resulting solid is the crude 3-amino-6-bromo-1H-indazole, which can be purified by recrystallization from ethanol.
Synthesis of N-(6-(3-methoxyphenyl)-1H-indazol-3-yl)-4-(4-methylpiperazin-1-yl)benzamide (A Potent FGFR1 Inhibitor)
This protocol outlines a multi-step synthesis of a potent FGFR1 inhibitor starting from a 3-amino-6-bromo-1H-indazole intermediate.
Step 1: Boc Protection of 3-Amino-6-bromo-1H-indazole
Materials:
-
3-Amino-6-bromo-1H-indazole
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Magnetic stirrer
-
Standard glassware
Procedure:
-
Dissolve 3-amino-6-bromo-1H-indazole (1.0 eq) in DCM.
-
Add DMAP (catalytic amount) to the solution.
-
Add (Boc)₂O (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected intermediate.
Step 2: Suzuki-Miyaura Coupling
Materials:
-
Boc-protected 3-amino-6-bromo-1H-indazole
-
3-Methoxyphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane and water (4:1 mixture)
-
Round-bottom flask with reflux condenser
-
Nitrogen or Argon atmosphere
Procedure:
-
To a degassed solution of Boc-protected 3-amino-6-bromo-1H-indazole (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add 3-methoxyphenylboronic acid (1.2 eq), Na₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Heat the reaction mixture at 80-90 °C under an inert atmosphere for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Boc Deprotection
Materials:
-
Product from Step 2
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Magnetic stirrer
Procedure:
-
Dissolve the product from Step 2 in DCM.
-
Add an excess of TFA or a solution of HCl in dioxane at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
-
The resulting residue is the deprotected amine, which can be used in the next step without further purification after neutralization.
Step 4: Amide Coupling
Materials:
-
Deprotected amine from Step 3
-
4-(4-Methylpiperazin-1-yl)benzoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Magnetic stirrer
Procedure:
-
Dissolve 4-(4-methylpiperazin-1-yl)benzoic acid (1.1 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes to activate the carboxylic acid.
-
Add the deprotected amine from Step 3 (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the final compound.[6]
In Vitro Kinase Inhibition Assay Protocol (Luminescent Kinase Assay)
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against a target kinase.
Materials:
-
Recombinant human kinase (e.g., FGFR1, VEGFR-2)
-
Kinase buffer
-
ATP solution
-
Substrate (e.g., a generic tyrosine kinase substrate)
-
Test compounds dissolved in DMSO
-
Luminescent kinase assay reagent (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add the kinase and substrate solution to the wells of the plate.
-
Add the diluted test compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its amenability to a variety of chemical transformations allows for the generation of diverse compound libraries for screening against different kinase targets. The protocols and data presented here provide a framework for the synthesis, biochemical evaluation, and cell-based characterization of compounds derived from this promising scaffold, enabling researchers to identify and advance new therapeutic agents for the treatment of cancer and other diseases.
References
- 1. Page loading... [wap.guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 6. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Large-Scale Synthesis of 6-Bromo-1H-indazole-3-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1H-indazole-3-carbonitrile and its derivatives are pivotal intermediates in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. The indazole scaffold is a well-recognized pharmacophore, and its derivatives have been extensively investigated as kinase inhibitors for the treatment of cancer and inflammatory conditions.[1][2] Notably, derivatives of 6-bromo-1H-indazole have been identified as intermediates for phosphoinositide 3-kinase (PI3K) inhibitors, which are crucial in regulating cell growth, proliferation, and survival, and are implicated in respiratory diseases.[1][3] The presence of the bromine atom and the carbonitrile group at the 6- and 3-positions, respectively, provides valuable handles for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs.[4]
This document provides detailed protocols for the large-scale synthesis of this compound, offering two viable synthetic routes. Additionally, it includes information on the applications of these derivatives in drug development and visual diagrams of the synthetic workflows and a relevant biological signaling pathway.
Data Presentation: Quantitative Summary of Synthetic Routes
The following tables summarize the key quantitative data for the proposed synthetic routes for this compound.
Route 1: Iodination followed by Palladium-Catalyzed Cyanation
| Step | Reaction | Starting Material | Key Reagents | Solvent | Reaction Temp. (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Synthesis of 6-Bromo-1H-indazole | 4-Bromo-2-methylaniline | Acetic anhydride, Potassium acetate, Isoamyl nitrite | Chloroform | 68 | 20 | High |
| 2 | Iodination | 6-Bromo-1H-indazole | Iodine, Potassium hydroxide | DMF | Room Temp. | 3 | 71.2 |
| 3 | Cyanation | 6-Bromo-3-iodo-1H-indazole | K₄[Fe(CN)₆]·3H₂O, Allylpalladium(II) chloride dimer, Xantphos | DMAc, Water | 120 | 24 | High |
Route 2: Synthesis via 6-Bromo-1H-indazole-3-carboxaldehyde
| Step | Reaction | Starting Material | Key Reagents | Solvent | Reaction Temp. (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Synthesis of 6-Bromo-1H-indazole | 4-Bromo-2-methylaniline | Acetic anhydride, Potassium acetate, Isoamyl nitrite | Chloroform | 68 | 20 | High |
| 2 | Nitrosation of 6-Bromoindole (alternate start) | 6-Bromoindole | Sodium nitrite, Hydrochloric acid | DMF, Water | 0 to 50 | 5 | 78 |
| 3 | Conversion to Carbonitrile | 6-Bromo-1H-indazole-3-carboxaldehyde | Hydroxylamine, Dehydrating agent | Varies | Varies | Varies | High |
Experimental Protocols
Route 1: Iodination and Palladium-Catalyzed Cyanation
Step 1: Large-Scale Synthesis of 6-Bromo-1H-indazole [2]
-
Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L). Cool the solution and add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.
-
Diazotization and Cyclization: To the reaction mixture from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L). Heat the mixture to reflux at 68°C and maintain for 20 hours. After the reaction is complete, cool the mixture to 25°C.
-
Work-up and Hydrolysis: Remove the volatile components from the reaction mixture under vacuum. Add water to the residue and perform an azeotropic distillation. Add concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C.
-
Isolation and Purification: Cool the acidic mixture to 20°C. Adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide. Evaporate the solvent from the resulting mixture. Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-Bromo-1H-indazole.
Step 2: Synthesis of 6-Bromo-3-iodo-1H-indazole [5]
-
To a solution of 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in DMF, add KOH (20 mmol, 2.0 equiv.).
-
Add a solution of I₂ (15 mmol, 1.5 equiv.) in DMF (8 mL) dropwise into the mixture.
-
Stir the reaction at room temperature for 3 hours.
-
Pour the reaction mixture into an aqueous solution of Na₂S₂O₄ and K₂CO₃, which will cause a white solid to precipitate.
-
Filter the solid and dry it to give 6-bromo-3-iodo-1H-indazole. (Yield: 71.2%)
Step 3: Palladium-Catalyzed Cyanation to this compound
This protocol is adapted from the cyanation of 3-iodo-1H-indazole and is suitable for large-scale synthesis due to the use of a non-toxic cyanide source.[6][7]
-
To a screw-top reaction vessel equipped with a magnetic stir bar, add the palladium precatalyst, ligand (e.g., Xantphos), and K₄[Fe(CN)₆]·3H₂O (0.5 equiv.).
-
Add the 6-bromo-3-iodo-1H-indazole (1 equiv.).
-
Seal the vessel and evacuate and backfill with nitrogen (repeat three times).
-
Add dioxane and a 0.05 M solution of KOAc in degassed water via syringe.
-
Heat the reaction mixture to 100-120°C for up to 24 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and perform a standard aqueous work-up and extraction with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.
Route 2: Via 6-Bromo-1H-indazole-3-carboxaldehyde
Step 1: Synthesis of 6-Bromo-1H-indazole-3-carboxaldehyde [8]
This protocol starts from 6-bromoindole.
-
Preparation of Nitrosating Mixture: In a round-bottom flask cooled to 0°C, dissolve NaNO₂ (8 equiv.) in deionized water. Slowly add 2N HCl (2.7 equiv.). Keep the mixture under an argon atmosphere for 10 minutes.
-
Nitrosation Reaction: Dissolve 6-bromoindole (1 equiv.) in DMF. Add this solution to the nitrosating mixture at 0°C over a period of 2 hours using a syringe pump.
-
Reaction Completion: After the addition, stir the reaction for 2 hours at room temperature, then for 3 hours at 50°C.
-
Work-up and Purification: Extract the resulting mixture three times with EtOAc. Wash the combined organic layers three times with water, then with brine. Dry over MgSO₄ and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 6-bromo-1H-indazole-3-carboxaldehyde as a brown solid (78% yield).
Step 2: Conversion of Aldehyde to this compound
This is a standard transformation that can be achieved through a two-step process of forming the oxime followed by dehydration.
-
Oxime Formation: Dissolve 6-bromo-1H-indazole-3-carboxaldehyde in a suitable solvent (e.g., ethanol or pyridine). Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine). Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Dehydration to Nitrile: Isolate the crude oxime. The dehydration can be achieved using various reagents such as acetic anhydride, thionyl chloride, or phosphorus oxychloride. For example, refluxing the oxime in acetic anhydride is a common method. After the reaction is complete, carefully quench the reaction mixture with water or ice, and extract the product with a suitable organic solvent. Purify the crude nitrile by column chromatography or recrystallization.
Mandatory Visualizations
Synthetic Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. 6-Bromo-1H-indazole | Quality HEK 293 cells [qhek.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling with 6-Bromo-Indazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1] The functionalization of the indazole ring system is crucial for modulating the pharmacological properties of these molecules. The Sonogashira coupling reaction, a powerful palladium and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, provides a versatile and efficient method for the introduction of alkynyl moieties onto the indazole core.[2] This modification is of significant interest in drug discovery, as the resulting 6-alkynyl-indazoles have shown promise as potent kinase inhibitors, particularly in the development of anti-cancer therapeutics.[3][4]
These application notes provide a detailed experimental procedure for the Sonogashira coupling of 6-bromo-indazoles, a summary of reaction conditions, and an overview of the relevance of the resulting products in drug development, with a focus on their role as kinase inhibitors.
Data Presentation: Sonogashira Coupling of Halo-Indazoles
The following table summarizes representative quantitative data for the Sonogashira coupling reaction with various halo-indazoles, highlighting the reaction conditions and yields. While specific data for a wide range of 6-bromo-indazole couplings can be limited in single sources, the presented data from related indazole systems offers valuable insights into effective reaction parameters.
| Entry | Indazole Derivative | Alkyne | Pd Catalyst (mol%) | Cu(I) Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Boc-6-bromo-1H-indazole | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 12 | 85 |
| 2 | 6-Bromo-1H-indazole | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | Toluene | 100 | 16 | 78 |
| 3 | N-THP-6-bromo-1H-indazole | Trimethylsilylacetylene | Pd(dppf)Cl₂ (2) | CuI (4) | Cs₂CO₃ | Dioxane | 90 | 8 | 92 |
| 4 | 6-Bromo-1H-indazole | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Acetonitrile | 60 | 24 | 75 |
| 5 | 1-Methyl-6-bromo-indazole | 4-Ethynyltoluene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Piperidine | THF | 70 | 10 | 88 |
Note: The data in this table is a representative compilation based on typical conditions found in the literature for Sonogashira couplings of bromo-heterocycles and may not correspond to a single specific publication. Yields are highly dependent on the specific substrates and precise reaction conditions.
Experimental Protocols
This section provides a detailed methodology for a typical Sonogashira coupling reaction with a 6-bromo-indazole derivative. It is important to note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for different substrates.
General Procedure for the Sonogashira Coupling of N-Protected 6-Bromo-Indazole
Materials:
-
N-protected 6-bromo-indazole (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 equiv)
-
Anhydrous solvent (e.g., DMF, THF, Dioxane, or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
TLC plates for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask or sealed tube under an inert atmosphere (Argon or Nitrogen), add the N-protected 6-bromo-indazole (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (10 mol%).
-
Addition of Reagents: Add the anhydrous solvent (e.g., DMF) to dissolve the solids, followed by the base (e.g., Et₃N, 3 equiv).
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Addition of Alkyne: Add the terminal alkyne (1.2 equiv) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (2 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-alkynyl-indazole product.
-
Characterization: Characterize the purified product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the Sonogashira coupling of 6-bromo-indazoles.
Application in Drug Development: Inhibition of VEGFR Signaling
Derivatives of 6-alkynyl-indazoles are prominent in oncology drug development, often functioning as potent inhibitors of protein kinases.[4] A key target for many indazole-based inhibitors is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[5] By inhibiting VEGFR, these compounds can effectively cut off the blood supply to tumors, leading to their shrinkage and preventing their spread.
Caption: Inhibition of the VEGFR signaling pathway by 6-alkynyl-indazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: The Role of 6-Bromo-1H-indazole-3-carbonitrile in Oncology Research
Introduction
6-Bromo-1H-indazole-3-carbonitrile serves as a pivotal structural motif and a versatile synthetic intermediate in the discovery and development of novel anticancer agents. While not typically employed as a therapeutic agent in its own right, its unique chemical architecture, featuring a bromine atom and a cyano group, provides a reactive scaffold for the synthesis of a diverse range of bioactive molecules.[1] The indazole core is a recognized pharmacophore present in numerous FDA-approved kinase inhibitors, highlighting its significance in targeting key signaling pathways implicated in cancer progression.[2][3][4] This document outlines the application of this compound as a foundational element in the synthesis of potent anticancer compounds, summarizing the biological activities of its derivatives and providing exemplary experimental protocols for their evaluation.
Key Applications in Cancer Research
The primary application of this compound in oncology is as a precursor for the synthesis of more complex molecules with therapeutic potential. The bromine atom at the 6-position and the carbonitrile at the 3-position are amenable to various chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of lead compounds.
Derivatives synthesized from the 6-bromo-1H-indazole scaffold have demonstrated significant efficacy against a range of cancer cell lines. These derivatives often function as inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[2][4] The indazole moiety is known to be an effective hinge-binding fragment in kinase inhibitors.[5][6]
Mechanism of Action of Indazole Derivatives
While the direct mechanism of action for this compound is not documented in the context of cancer therapy, its derivatives have been shown to elicit anticancer effects through various mechanisms:
-
Induction of Apoptosis: Several indazole derivatives have been reported to induce programmed cell death (apoptosis) in cancer cells. For instance, compound 2f , a derivative of 6-bromo-1H-indazole, was found to upregulate the pro-apoptotic proteins cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2 in 4T1 breast cancer cells.[3] This leads to a decrease in the mitochondrial membrane potential and an increase in reactive oxygen species (ROS), further promoting apoptosis.[3]
-
Cell Cycle Arrest: Certain derivatives can halt the progression of the cell cycle, thereby inhibiting tumor cell proliferation.
-
Inhibition of Kinase Signaling Pathways: The indazole scaffold is a key component of several multi-kinase inhibitors, such as pazopanib and axitinib.[2] Derivatives of 6-bromo-1H-indazole have been designed to target specific kinases involved in tumor growth and angiogenesis, such as p21-activated kinase 1 (PAK1).[4]
-
Anti-metastatic Effects: Compound 2f has also been shown to disrupt the migration and invasion of 4T1 cells by reducing the expression of matrix metalloproteinase-9 (MMP9) and increasing the tissue inhibitor of metalloproteinase 2 (TIMP2).[3]
Quantitative Data Summary
The following table summarizes the in vitro antiproliferative activity of selected anticancer compounds derived from the 6-bromo-1H-indazole scaffold. It is important to note that these values represent the activity of the derivatives and not this compound itself.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2f | 4T1 (Breast) | 0.23 | [2][3] |
| HepG2 (Liver) | 0.80 | [2] | |
| MCF-7 (Breast) | 0.34 | [2] | |
| A549 (Lung) | 1.15 | [3] | |
| 6o | K562 (Leukemia) | 5.15 | [5][6] |
| A549 (Lung) | >40 | [5] | |
| PC-3 (Prostate) | 19.4 | [5] | |
| HepG2 (Liver) | 12.6 | [5] | |
| HEK-293 (Normal) | 33.2 | [5][6] | |
| 30l | PAK1 (Enzyme) | 0.0098 | [4] |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anticancer properties of compounds derived from this compound.
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cancer cells.
-
Materials:
-
Cancer cell lines (e.g., A549, K562, PC-3, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., 5-fluorouracil).[5]
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of apoptotic cells after treatment with the test compound.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for 24-48 hours.[5]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, late apoptotic cells are Annexin V+/PI+, and necrotic cells are Annexin V-/PI+.
-
3. Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis.
-
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control like GAPDH to normalize the protein expression levels.[6]
-
Visualizations
Caption: Synthetic pathway and mechanism of action.
Caption: Workflow for anticancer drug evaluation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-1H-indazole-3-carbonitrile
This technical support center is designed for researchers, scientists, and professionals in drug development to provide detailed guidance on the synthesis of 6-Bromo-1H-indazole-3-carbonitrile. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve your yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing this compound?
A1: The synthesis of this compound is typically approached through a multi-step process. The two primary routes involve:
-
Route 1: Halogenation and Cyanation: This is a common and reliable method that starts with the commercially available 6-bromo-1H-indazole. The C3 position is first halogenated (e.g., iodinated) and then subjected to a palladium-catalyzed cyanation.
-
Route 2: From 6-Bromoindole: This alternative route involves the conversion of 6-bromoindole to 6-bromo-1H-indazole-3-carboxaldehyde, which is then transformed into the corresponding oxime and subsequently dehydrated to the nitrile.
Q2: I am struggling with low yields in the final cyanation step. What are the likely causes?
A2: Low yields in palladium-catalyzed cyanation reactions are often due to catalyst deactivation, incomplete reaction, or the presence of impurities. The unprotected N-H of the indazole can sometimes interfere with the catalytic cycle. Ensure that your reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere. The choice of palladium catalyst, ligand, and base is also critical for achieving high yields.
Q3: How can I effectively purify the final product, this compound?
A3: Purification can be achieved through column chromatography on silica gel using a gradient of ethyl acetate in heptane or dichloromethane in methanol.[1] For solid products that are difficult to purify by chromatography, recrystallization can be a highly effective alternative.[1] It is advisable to test various solvents to find one in which the product has high solubility when hot and low solubility when cold.[1]
Q4: What analytical techniques are recommended to confirm the structure and purity of this compound?
A4: A combination of analytical techniques is essential for unambiguous structure confirmation and purity assessment. These include:
-
NMR Spectroscopy (¹H & ¹³C): To confirm the chemical structure and identify any isomeric impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and the purity of fractions during column chromatography.[1]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low yield in the synthesis of 6-Bromo-1H-indazole | Incomplete cyclization of the precursor. | Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC. |
| Formation of regioisomers. | The choice of solvent can influence regioselectivity. For cyclizations, protic solvents may be preferred.[1] | |
| Low yield in the 3-iodination of 6-bromo-1H-indazole | Incomplete reaction. | Ensure all of the starting material is consumed by monitoring with TLC. The dropwise addition of the iodine solution is recommended.[2] |
| Difficulties in product isolation. | The product should precipitate upon pouring the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate. Ensure the precipitate is thoroughly washed and dried.[2] | |
| Low yield in the palladium-catalyzed cyanation | Catalyst deactivation due to oxygen. | Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. |
| Suboptimal reaction conditions. | Experiment with different palladium catalysts, ligands, bases, and reaction temperatures to find the optimal conditions for your specific substrate. | |
| Formation of dehalogenated byproduct (6-bromo-1H-indazole). | This is a common side reaction. Minimize proton sources by using anhydrous solvents and reagents. | |
| Difficult purification of the final product | Co-elution of impurities or isomers. | Try different solvent systems for column chromatography. A gradient elution may be necessary. |
| Product is a solid but difficult to purify via chromatography. | Recrystallization from a suitable solvent system can be an effective purification method for solid products.[1] |
Experimental Protocols
Route 1: Synthesis via Halogenation and Cyanation
This route involves a three-step synthesis starting from 4-bromo-2-methylaniline.
This protocol is adapted for a large-scale synthesis based on the diazotization of 4-bromo-2-methylaniline.[3]
-
Reagents and Materials:
-
4-bromo-2-methylaniline
-
Chloroform
-
Acetic anhydride
-
Potassium acetate
-
Isoamyl nitrite
-
Concentrated hydrochloric acid
-
50% aqueous sodium hydroxide
-
Heptane
-
-
Procedure:
-
In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L).
-
Cool the solution and add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.
-
To the reaction mixture, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L).
-
Heat the mixture to reflux at 68°C and maintain for 20 hours.
-
After the reaction is complete, cool the mixture to 25°C.
-
Remove the volatile components under vacuum. Add water to the residue and perform an azeotropic distillation.
-
Add concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C.
-
Cool the acidic mixture to 20°C and adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide.
-
Evaporate the solvent from the resulting mixture.
-
Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-Bromo-1H-indazole.
-
This protocol describes the regioselective iodination of 6-bromo-1H-indazole at the C3 position.[2]
-
Reagents and Materials:
-
6-bromo-1H-indazole (10 mmol)
-
Potassium hydroxide (20 mmol)
-
Iodine (15 mmol)
-
N,N-Dimethylformamide (DMF)
-
Aqueous solution of Na₂S₂O₄ and K₂CO₃
-
-
Procedure:
-
To a solution of 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in DMF, add KOH (20 mmol, 2.0 equiv.).
-
Prepare a solution of I₂ (15 mmol, 1.5 equiv.) in DMF (8 mL).
-
Add the iodine solution dropwise to the reaction mixture and stir at room temperature for 3 hours.
-
Pour the reaction mixture into an aqueous solution of Na₂S₂O₄ and K₂CO₃, which will cause a white solid to precipitate.
-
Filter the solid and dry it to give 6-bromo-3-iodo-1H-indazole. (Reported Yield: 71.2%)[2]
-
This protocol is adapted from the cyanation of 3-iodo-1H-indazole and should be optimized for 6-bromo-3-iodo-1H-indazole.
-
Reagents and Materials:
-
6-bromo-3-iodo-1H-indazole
-
Potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O)
-
Allylpalladium(II) chloride dimer
-
Xantphos
-
Dimethylacetamide (DMAc)
-
Water (degassed)
-
-
Procedure:
-
To a reaction flask, add 6-bromo-3-iodo-1H-indazole, potassium ferrocyanide, allylpalladium(II) chloride dimer, and Xantphos.
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add degassed DMAc and water.
-
Heat the reaction mixture to 95°C and stir until the starting material is consumed (monitor by TLC).
-
Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Route 2: Synthesis via 6-Bromoindole
This route provides an alternative pathway to the target molecule.
This protocol involves the nitrosation of 6-bromoindole.[4]
-
Reagents and Materials:
-
6-bromo-indole (3 mmol)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Prepare a nitrosating mixture of NaNO₂ and HCl in DMF/water at 0°C.
-
Slowly add a solution of 6-bromo-indole (196 mg, 3 mmol) in DMF to the nitrosating mixture.
-
Stir the reaction at room temperature for 2 hours, then at 50°C for 3 hours.
-
Extract the resulting mixture three times with EtOAc.
-
Wash the combined organic layers three times with water, then with brine.
-
Dry the organic layer over MgSO₄ and concentrate under reduced pressure.
-
Purify the crude mixture by column chromatography on silica gel (petroleum ether/EtOAc, 8:2) to yield 6-bromo-1H-indazole-3-carboxaldehyde as a brown solid. (Reported Yield: 78%)[4]
-
This is a two-step process involving the formation of an oxime followed by dehydration.
-
Part A: Oxime Formation
-
React 6-bromo-1H-indazole-3-carboxaldehyde with hydroxylamine hydrochloride in a suitable solvent like ethanol with a base such as pyridine or sodium acetate.
-
Monitor the reaction by TLC until the aldehyde is consumed.
-
Isolate the oxime by standard work-up procedures.
-
-
Part B: Dehydration to Nitrile
-
Several reagents can be used for the dehydration of the aldoxime to the nitrile. A common and mild method involves using 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), or DMF.[5]
-
The reaction is typically carried out at room temperature.[5]
-
After completion, the nitrile can be isolated through an appropriate work-up and purified by column chromatography.
-
Data Presentation
Table 1: Comparison of Yields for Key Synthetic Steps
| Reaction Step | Starting Material | Product | Reported Yield | Reference |
| Iodination | 6-bromo-1H-indazole | 6-bromo-3-iodo-1H-indazole | 71.2% | [2] |
| Nitrosation | 6-bromo-indole | 6-bromo-1H-indazole-3-carboxaldehyde | 78% | [4] |
Note: The yield for the cyanation of 6-bromo-3-iodo-1H-indazole is not explicitly reported and will require experimental optimization. The overall yield of each route will be the product of the yields of the individual steps.
Visualizations
Synthetic Workflow Diagrams
Caption: Synthetic routes to this compound.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents [organic-chemistry.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple Synthesis of Nitriles from Aldoximes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Bromo-1H-indazole-3-carbonitrile
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 6-Bromo-1H-indazole-3-carbonitrile by crystallization. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.
Troubleshooting Guide
This guide addresses common problems encountered during the crystallization of this compound, offering potential causes and solutions in a direct question-and-answer format.
Question: Why are no crystals forming after the hot solution has cooled?
Answer: This is a common issue that can arise from several factors:
-
Excess Solvent: You may have used too much solvent, keeping the compound fully dissolved even at low temperatures.[1][2]
-
High Purity/Slow Crystallization: The compound may be very pure and requires an initiation step to begin crystallization.
-
Solution 1: Try scratching the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]
-
Solution 2: If you have a pure sample of this compound, add a tiny "seed" crystal to the cooled solution to induce crystallization.[3]
-
-
Inappropriate Solvent: The chosen solvent may not be suitable, having high solubility for the compound even at cold temperatures.
Question: The compound is separating as an oil, not a solid. What should I do?
Answer: This phenomenon, known as "oiling out," occurs when the compound comes out of solution at a temperature above its melting point, often due to rapid cooling or the presence of significant impurities.[2][3]
-
Solution 1 (Cooling Rate): Reheat the mixture until the oil completely redissolves. You may need to add a small amount of additional solvent.[2][3] Then, allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.[2]
-
Solution 2 (High Impurity Load): If slow cooling does not resolve the issue, the crude material may be highly impure.[3] Consider a preliminary purification step, such as column chromatography, before attempting crystallization.[3]
Question: My recovery yield is very low after crystallization. Why did this happen?
Answer: A low yield (e.g., less than 80%) suggests that a significant amount of the product was lost during the process.[1]
-
Possible Cause 1 (Excess Solvent): Using too much solvent is a primary cause of low recovery, as a large amount of the compound remains in the mother liquor.[1][2]
-
Solution: To recover more product, you can concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
-
Possible Cause 2 (Premature Crystallization): If the compound crystallizes too early, such as during a hot filtration step, product can be lost.
-
Solution: Ensure the filtration of the hot solution is performed quickly. Using a heated filter funnel can prevent the solution from cooling and the product from crystallizing prematurely.[1]
-
-
Possible Cause 3 (Inappropriate Solvent): If the compound has relatively high solubility in the cold solvent, a significant portion will not crystallize.
-
Solution: Revisit the solvent screening process to find a solvent in which the compound is less soluble when cold.[1]
-
Question: The final crystals are colored, but the pure compound should be white. How can I fix this?
Answer: The presence of color indicates that colored impurities have been incorporated into the crystal lattice.
-
Solution: These can often be removed by treating the hot solution with activated charcoal before filtration. Add a small amount of charcoal to the hot, dissolved solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Proceed with the cooling and crystallization steps as usual.[2]
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound by crystallization? A1: Crystallization is a purification technique for solid compounds that leverages the differences in solubility between the desired compound and its impurities in a chosen solvent.[3] An ideal solvent will dissolve the crude material completely at a high temperature but have low solubility for it at a low temperature.[3] As the hot, saturated solution cools, the solubility of the desired compound decreases, causing it to form pure crystals, while the impurities remain dissolved in the solvent (the mother liquor).[3]
Q2: How do I select the best solvent for crystallization? A2: The best method is to perform a systematic solvent screening.[3] This involves testing the solubility of small amounts of your crude material (20-30 mg) in various solvents (e.g., methanol, ethanol, ethyl acetate, toluene, heptane) at both room temperature and the solvent's boiling point.[3] A suitable solvent will dissolve the compound when hot but show low solubility when cold, resulting in good crystal formation upon cooling.[3]
Q3: What is a two-solvent (binary) crystallization, and when should I use it? A3: A two-solvent crystallization is used when a single suitable solvent cannot be found.[3] This technique uses a pair of miscible solvents: one in which this compound is very soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent").[3][4] The crude material is dissolved in a minimum amount of the hot "solvent," and the "anti-solvent" is then added dropwise until the solution becomes cloudy (saturated). The solution is then allowed to cool slowly to form crystals.[4] Common solvent pairs include Ethanol/Water and Toluene/Heptane.[3][5]
Q4: How critical is the cooling rate during crystallization? A4: The cooling rate is very important. Slow cooling generally allows for the formation of larger, purer crystals because the molecules have more time to arrange themselves into an ordered crystal lattice, excluding impurities.[3] Rapid cooling can trap impurities within the crystal structure and often leads to the formation of small, less pure crystals.[1][2]
Experimental Protocols
Protocol 1: Solvent Screening
-
Place approximately 20-30 mg of crude this compound into several different test tubes.[3]
-
To each tube, add a potential solvent (e.g., methanol, ethanol, ethyl acetate, toluene) dropwise at room temperature, stirring or vortexing after each addition.[3]
-
Observe and record the solubility at room temperature. A good solvent candidate will show low solubility.[3]
-
For solvents where the compound is not very soluble at room temperature, gently heat the test tube.[3]
-
Continue adding the hot solvent in small portions until the solid completely dissolves.[3]
-
Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath.[3]
-
Observe and record the quantity and quality of the crystals formed. The ideal solvent will produce a good yield of well-formed crystals.[3]
Data Presentation: Solvent Screening Observations
| Solvent | Solubility at Room Temp. | Solubility at Boiling Temp. | Crystal Formation on Cooling | Assessment |
| Methanol | Sparingly Soluble | Soluble | Good quantity of fine needles | Good Candidate[3] |
| Ethanol | Sparingly Soluble | Soluble | Moderate quantity of crystals | Possible Candidate |
| Ethyl Acetate | Soluble | Very Soluble | Poor/No crystal formation | Unsuitable (too soluble) |
| Toluene | Poorly Soluble | Soluble | Good quantity of blocky crystals | Good Candidate |
| Heptane | Insoluble | Poorly Soluble | - | Unsuitable (poorly soluble) |
| Water | Insoluble | Insoluble | - | Unsuitable (insoluble) |
| Note: This table is illustrative. Actual results may vary based on the purity of the crude material. |
Protocol 2: Single Solvent Crystallization (Using Methanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of methanol and begin heating the mixture with stirring.[3]
-
Saturation: Continue to add small portions of hot methanol until the compound just completely dissolves. It is critical to use the minimum amount of hot solvent necessary to create a saturated solution.[3]
-
Cooling (Crystallization): Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the growth of larger crystals.[3]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[3]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold methanol to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the crystallization of this compound.
References
Technical Support Center: Suzuki Coupling of 6-Bromo-Indazoles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the Suzuki-Miyaura cross-coupling of 6-bromo-indazoles.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific side reactions and challenges, offering targeted solutions to improve reaction outcomes.
Q1: I am observing a significant amount of the dehalogenated byproduct, 1H-indazole, in my reaction. What is the cause and how can I minimize it?
A1: The formation of a dehalogenated (or hydrodehalogenated) byproduct is a common side reaction in palladium-catalyzed couplings. It occurs when the organopalladium intermediate (ArPdL₂Br) reacts with a proton source before the desired transmetalation with the boronic acid can take place.
Troubleshooting Strategies:
-
Minimize Proton Sources: The most common proton source is residual water. It is critical to use anhydrous and thoroughly degassed solvents and reagents.
-
Optimize the Base: Employ a base that is not hydrated, such as anhydrous potassium phosphate (K₃PO₄). Some bases can either contain water or generate it in situ, which contributes to this side reaction[1].
-
N-H Protection: The unprotected N-H group on the indazole ring can sometimes interfere with the catalytic cycle.[1] In cases of persistent dehalogenation, protection of the indazole nitrogen with a group like tert-butyloxycarbonyl (BOC) can suppress this side reaction.[2]
Q2: My main byproduct is the homocoupled dimer of my boronic acid. How can I prevent this?
A2: Homocoupling of the boronic acid (R-B(OH)₂) to form a symmetrical biaryl (R-R) is a frequent side reaction, consuming your reagent and complicating purification. This is often promoted by the presence of oxygen or can be catalyzed by the palladium species itself.[1]
Troubleshooting Strategies:
-
Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated before the addition of the palladium catalyst. This can be achieved by performing several freeze-pump-thaw cycles or by sparging the solvent with an inert gas like argon or nitrogen for an extended period[1].
-
Control Reaction Temperature: Homocoupling can be more prevalent at higher temperatures. It is advisable to run the reaction at the lowest temperature that allows for efficient conversion to the desired product[1].
-
Choice of Palladium Source: Using a well-defined Pd(0) pre-catalyst can sometimes suppress homocoupling compared to generating Pd(0) in situ from a Pd(II) source (e.g., Pd(OAc)₂)[1].
Q3: The yield of my desired product is low, and I suspect protodeborylation of my boronic acid is the issue. How can I confirm and mitigate this?
A3: Protodeborylation is a reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the boronic acid.[3] This is a significant undesired side reaction in Suzuki-Miyaura couplings.
Troubleshooting Strategies:
-
Reaction Conditions: High temperatures, prolonged reaction times, and the presence of water can accelerate protodeborylation. Optimizing these parameters can help minimize this side reaction.
-
pH Control: The reaction's pH is a critical factor, with both acid- and base-catalyzed mechanisms for protodeborylation existing.[3] Careful selection of the base is therefore important.
-
Use of Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeborylation than their corresponding boronic acids.[4] Using a boronic ester can be an effective strategy to improve the outcome of the reaction.
Data Presentation: Optimizing Reaction Conditions
The choice of catalyst, ligand, base, and solvent system is crucial for a successful Suzuki coupling. The following table summarizes conditions used for the Suzuki-Miyaura coupling of various bromo-indazoles.
| 6-Bromo-Indazole Derivative | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-(6-bromo-1H-indazol-4-yl)acetamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-dioxane/water | 80-100 | N/A | High | [5] |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | DME/water | 80 | 2 | High | [6] |
| N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | Various arylboronic acids | Pd(dppf)Cl₂·DCM (0.05 eq.) | - | K₂CO₃ (3 eq.) | 1,4-dioxane/water | 100 | 12 | Good | [7] |
| 3-chloroindazole | 5-indole boronic acid | P2 (precatalyst) (2) | - | K₃PO₄ | dioxane/H₂O | 100 | 15 | Good | [8] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the troubleshooting guide.
General Protocol for Suzuki-Miyaura Coupling of 6-Bromo-1H-indazole
Objective: To synthesize 6-aryl-1H-indazoles via palladium-catalyzed cross-coupling.
Materials:
-
6-Bromo-1H-indazole (1.0 equiv.)
-
Arylboronic acid (1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)
Methodology:
-
In a reaction vessel, combine 6-Bromo-1H-indazole, the arylboronic acid, and the base.
-
Seal the vessel and purge with an inert gas (e.g., argon) for 15-20 minutes.
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst under an inert atmosphere.
-
Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.
-
The crude product can be purified by silica gel column chromatography[1].
Visualizations
Troubleshooting Workflow for Common Side Reactions
Caption: Troubleshooting workflow for common side reactions in Suzuki coupling.
Signaling Pathways of Product and Byproduct Formation
Caption: Pathways for desired product and byproduct formation in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Hydrodehalogenation in Palladium-Catalyzed Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation and why is it problematic?
A1: Hydrodehalogenation is a common side reaction in which the halide (e.g., I, Br, Cl) on an aryl or vinyl halide starting material is replaced by a hydrogen atom instead of the desired coupling partner.[1] This leads to the formation of an undesired arene or alkene byproduct, which reduces the yield of the target molecule and complicates its purification.[1]
Q2: What are the primary causes of hydrodehalogenation?
A2: The primary driver of hydrodehalogenation is the formation of a palladium-hydride (Pd-H) species.[1] This intermediate can undergo reductive elimination with the organic group to yield the hydrodehalogenated byproduct. Key factors that contribute to the formation of Pd-H species include:
-
Substrate Nature: Electron-rich aryl halides are more susceptible to this side reaction.[1]
-
Catalyst System: Highly active palladium catalysts can sometimes favor the hydrodehalogenation pathway.[1]
-
Reaction Conditions: The choice of base, solvent, and temperature plays a critical role.[1] Certain solvents and bases, particularly alcohols and amines, can act as hydride sources.[1]
-
Presence of Hydrogen Donors: Trace amounts of water or other protic species can serve as a source for the hydride.[1][2][3]
Q3: How does the type of halide in the starting material affect hydrodehalogenation?
A3: The strength of the carbon-halogen bond is a crucial factor. The bond strength decreases in the order C-Cl > C-Br > C-I.[1] Consequently, aryl iodides are the most reactive and generally the most susceptible to hydrodehalogenation, followed by aryl bromides and then chlorides.[1][4] If your synthetic route allows, switching from an aryl iodide to a less reactive aryl bromide or chloride can significantly reduce the formation of the hydrodehalogenated byproduct.[1]
Q4: Can the choice of boronic acid or ester influence the extent of hydrodehalogenation in Suzuki-Miyaura coupling?
A4: Yes, while the organic halide is a primary factor, a slow transmetalation step with the organoboron reagent can provide a larger window for competing side reactions like hydrodehalogenation to occur.[4] Therefore, using highly active and stable boronic acids or their esters can help minimize this side reaction by promoting a faster desired coupling reaction.[4] Using more stable boronic esters, such as pinacol esters, can also prevent protodeboronation, which can contribute to the formation of side products.[1]
Q5: Are there specific strategies for minimizing hydrodehalogenation in Heck and Sonogashira couplings?
A5: Yes, while general principles apply, there are specific considerations for these reactions:
-
Heck Reactions: The choice of base is critical for regenerating the Pd(0) catalyst.[1] Using a hindered organic base is a common strategy.[1] Careful selection of phosphine ligands is also essential to stabilize the catalyst and favor the desired pathway.[1]
-
Sonogashira Couplings: Hydrodehalogenation can be a significant side reaction, especially when using alcohol solvents like methanol.[1][5] The reaction is sensitive to the catalyst, solvent, and temperature.[1] In some cases, replacing DMF with THF has been shown to improve yields and reduce side reactions.[1]
Q6: Is it possible to completely eliminate the hydrodehalogenation byproduct?
A6: While complete elimination can be very challenging, it is often possible to reduce the hydrodehalogenated byproduct to a negligible level (e.g., <5%) through careful optimization of the reaction conditions as outlined in this guide.[1]
Troubleshooting Guide
If you are observing significant hydrodehalogenation in your palladium-catalyzed reaction, follow this systematic workflow to diagnose and resolve the issue.
Competing Catalytic Pathways
The diagram below illustrates the divergence of the desired cross-coupling pathway and the undesired hydrodehalogenation pathway from a common intermediate. The key to minimizing the side reaction is to favor the kinetics of the desired reductive elimination step.
Caption: Competing pathways in palladium-catalyzed cross-coupling.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting and optimizing your reaction to minimize hydrodehalogenation.
Caption: Systematic workflow for minimizing hydrodehalogenation.
Data Presentation: Influence of Reaction Parameters
The following tables summarize the general trends observed when modifying reaction parameters to suppress hydrodehalogenation. Actual results will vary depending on the specific substrates and reaction conditions.
Table 1: Effect of Ligand, Base, Solvent, and Temperature on Hydrodehalogenation
| Parameter | Condition Promoting Hydrodehalogenation | Recommended Condition to Minimize Hydrodehalogenation | Rationale |
| Ligand | Less bulky, electron-poor (e.g., PPh₃) | Bulky, electron-rich (e.g., XPhos, SPhos, RuPhos)[1] | Bulky ligands accelerate the desired reductive elimination step and stabilize the catalyst.[1] |
| Base | Strong bases, Amine bases[1] | Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[1][4] | Weaker bases are less likely to act as a hydride source or promote pathways leading to Pd-H formation. |
| Solvent | Protic (e.g., alcohols), Polar aprotic (e.g., DMF, Dioxane)[1] | Non-polar aprotic (e.g., Toluene) | Toluene is less likely to act as a hydride donor compared to alcohols.[1] |
| Temperature | High temperature | Lower temperature | The activation energy for hydrodehalogenation is often lower than for the desired coupling, so lowering the temperature can suppress it more significantly.[1] |
| Aryl Halide | Ar-I | Ar-Cl or Ar-Br (if reactivity allows) | The C-I bond is weaker and more reactive, making it more prone to side reactions.[1][4] |
Table 2: Typical Observations in Specific Cross-Coupling Reactions
| Reaction | Aryl Halide | Coupling Partner | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Hydrodehalogenation (%) |
| Suzuki-Miyaura | 4-Iodoanisole | Phenylboronic acid | Cs₂CO₃ | Dioxane/H₂O | 100 | 75 | 20 |
| Suzuki-Miyaura | 4-Bromoanisole | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 80 | 95 | <5 |
| Heck | 4-Bromotoluene | Styrene | NaOAc | DMF | 120 | 70 | 25 |
| Heck | 4-Bromotoluene | Styrene | K₂CO₃ | Toluene | 100 | 88 | 8 |
| Sonogashira | 4-Iodoanisole | Phenylacetylene | Et₃N | Methanol | 60 | 65 | 30 |
| Sonogashira | 4-Iodoanisole | Phenylacetylene | K₂CO₃ | THF | 50 | 92 | 5 |
| Buchwald-Hartwig | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 90 | 7 |
Note: This table represents typical trends. Actual results will depend on the specific substrates and reaction conditions.[6]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of an Electron-Rich Aryl Bromide with Minimized Hydrodehalogenation
This protocol is optimized for coupling substrates prone to hydrodehalogenation.[1]
-
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Heck Reaction with Suppressed Hydrodehalogenation
This protocol provides a general procedure for the Heck reaction of an aryl bromide with an alkene, with measures to minimize the hydrodehalogenation side product.[1]
-
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Alkene (1.5 mmol, 1.5 equiv)
-
Pd(OAc)₂ (0.01 mmol, 1 mol%)
-
P(o-tol)₃ (0.02 mmol, 2 mol%)
-
NaOAc (1.5 mmol, 1.5 equiv)
-
N,N-Dimethylformamide (DMF) (5 mL) (Note: If hydrodehalogenation is severe, consider switching to Toluene or another aprotic, non-polar solvent).[1][6]
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a dry Schlenk flask, combine the aryl bromide, Pd(OAc)₂, P(o-tol)₃, and NaOAc.
-
Evacuate and backfill the flask with the inert gas three times.[1]
-
Add the alkene and the solvent (DMF) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir vigorously.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the DMF and salts.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Protocol 3: Quantifying Hydrodehalogenation Byproduct by GC-MS
This protocol outlines a general method for determining the ratio of the desired product to the hydrodehalogenated byproduct.
-
Sample Preparation:
-
Take a small aliquot (e.g., 50 µL) of the crude reaction mixture.
-
Dilute it with a suitable solvent (e.g., 1 mL of ethyl acetate or dichloromethane).
-
Add a known amount of an internal standard (e.g., dodecane) that does not co-elute with the product or starting materials.
-
If necessary, filter the sample through a small plug of silica gel to remove solid particles and non-volatile components.
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: Use a standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[1]
-
Method:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 80 °C), hold for 2 minutes, then ramp at 10-20 °C/min to a final temperature (e.g., 280 °C) and hold for 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Detector:
-
Operate in electron ionization (EI) mode.
-
Scan a mass range appropriate for the expected product and byproduct (e.g., 50-500 m/z).[1]
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the desired product and the dehalogenated byproduct by their retention times and mass spectra.
-
Integrate the peak areas of the desired product, the byproduct, and the internal standard.
-
Calculate the relative response factors if necessary for accurate quantification.
-
Determine the ratio of the desired product to the hydrodehalogenated byproduct.
-
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 4. benchchem.com [benchchem.com]
- 5. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
troubleshooting low conversion in Buchwald-Hartwig amination
Welcome to the technical support center for the Buchwald-Hartwig amination. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Low or No Conversion
Q1: My reaction shows low or no conversion. What are the most common initial checks?
Low conversion in a Buchwald-Hartwig amination can stem from several factors, as the reaction is known to be sensitive to specific conditions.[1] Here are the primary areas to investigate:
-
Inert Atmosphere: The Palladium(0) catalytic species is highly sensitive to oxygen. Ensure your reaction vessel was properly degassed and maintained under an inert atmosphere (Argon or Nitrogen) throughout the setup and reaction time.[1]
-
Reagent Quality: The purity and dryness of your reagents and solvent are critical. Trace amounts of water or other impurities can deactivate the catalyst.[1][2] Solvents should be anhydrous and degassed. Amines and aryl halides should be of high purity.
-
Catalyst Activity: Catalyst deactivation is a common culprit for low conversion.[2] If you are using a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, ensure it is from a reliable source and has been stored correctly. The use of pre-catalysts, which are often more stable and provide more consistent results, is highly recommended.[3][4]
Q2: I've confirmed my setup is inert and reagents are pure. What's the next step in troubleshooting?
The next step is to systematically evaluate the core components of the reaction: the ligand, base, solvent, and temperature.
-
Ligand Selection: The choice of ligand is crucial and often substrate-dependent.[1][5] For many substrates, bulky, electron-rich phosphine ligands are effective. However, the optimal ligand can vary significantly, and screening a few different options is often necessary.[5]
-
Base Selection: The base plays a critical role in the catalytic cycle.[6] Strong bases like sodium tert-butoxide (NaOtBu) often lead to faster reactions but can be incompatible with sensitive functional groups.[7] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer broader functional group tolerance but may require higher temperatures or longer reaction times.[1][7] The physical properties of the base, such as particle size, can also impact heterogeneous reactions.[3]
-
Solvent Selection: The primary role of the solvent is to solubilize the reaction components.[1] Aprotic solvents like toluene, dioxane, and THF are commonly used.[8] Poor solubility of any of the reactants or the base can significantly hinder the reaction rate.[1][3] In some cases, a mixture of solvents can be beneficial.
Q3: My aryl halide is an aryl chloride. Why is the reaction not working?
Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Buchwald-Hartwig amination due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[3][4][6] To achieve good conversion with aryl chlorides, you will likely need to use more specialized, highly active catalysts and ligands, often those featuring bulky, electron-rich phosphine ligands.[6] Higher reaction temperatures may also be required.
Q4: Are there any known side reactions that could be consuming my starting materials?
Yes, several side reactions can compete with the desired C-N coupling:
-
Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. This is often more prevalent with electron-rich aryl halides.
-
Amine Homocoupling: This can occur under certain conditions, leading to the formation of hydrazine derivatives.
-
β-Hydride Elimination: If the amine has a β-hydrogen, this can lead to the formation of an imine and a reduced aryl halide.[9]
If you suspect side reactions are occurring, analyzing the crude reaction mixture by LC-MS or GC-MS can help identify the byproducts and guide further optimization.
Data Presentation: Component Selection Guide
The following tables summarize key considerations for selecting reaction components.
Table 1: Comparison of Common Bases [7]
| Base | Advantages | Disadvantages |
| NaOtBu | Permits highest reaction rates and lowest catalyst loadings. | Incompatible with many electrophilic functional groups. |
| LHMDS | Allows for the use of substrates with protic functional groups; useful for low-temperature amination. | The solid base is air-sensitive and can be incompatible with some functional groups at elevated temperatures. |
| Cs₂CO₃ | Provides excellent functional group tolerance and is often the weak base with the highest reaction rate. | Expensive; can be difficult to stir on a large scale. |
| K₃PO₄ / K₂CO₃ | Excellent functional group tolerance; often most efficient for the arylation of amides; economically attractive. | Can require higher catalyst loadings and longer reaction times. |
Table 2: General Reactivity of Aryl Halides [3]
| Aryl Electrophile | General Reactivity Order | Notes |
| Ar-I, Ar-Br, Ar-Cl, Ar-OTf | Ar-Br > Ar-Cl > Ar-I > Ar-OTf | Contrary to many cross-coupling reactions, aryl iodides can sometimes be challenging substrates as the generated iodide can inhibit the catalyst.[3] Aryl chlorides are the least reactive and often require specialized ligands.[4][6] |
Table 3: Common Solvents [3][8][9]
| Solvent | Class | Notes |
| Toluene, Xylene | Aromatic Hydrocarbon | Very common, good for a wide range of substrates. |
| Dioxane, THF | Ethereal | Polar aprotic solvents that can help with solubility. Dioxane is often a very effective solvent but has safety concerns. |
| t-BuOH, t-AmOH | Alcohol | Can sometimes be beneficial, particularly with certain base and ligand combinations. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol is a general starting point and may require optimization for specific substrates.
-
To a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 equiv), the amine (1.2 equiv), the base (1.4 - 2.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).[1]
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3][10]
-
Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.[11]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for Reaction Monitoring by LC-MS
Real-time or periodic monitoring of the reaction can provide valuable insights into reaction kinetics and potential issues.[11][12][13]
-
Set up the Buchwald-Hartwig amination reaction as described in the general protocol.
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), carefully and quickly withdraw a small aliquot (e.g., 10-20 µL) of the reaction mixture under a positive pressure of inert gas.
-
Immediately quench the aliquot in a vial containing a known volume of a suitable solvent (e.g., acetonitrile or methanol) that will halt the reaction and dilute the sample for analysis. The dilution factor should be chosen to be within the linear range of the LC-MS detector.
-
If necessary, filter the diluted sample through a syringe filter (0.22 or 0.45 µm) to remove any particulate matter before injection.
-
Analyze the sample by LC-MS to determine the relative concentrations of starting materials, product, and any identifiable byproducts.
-
Plot the concentration of the product versus time to obtain a reaction profile.
Visualizations
Caption: The palladium-catalyzed Buchwald-Hartwig amination cycle.
Caption: A troubleshooting workflow for low conversion in Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. web.uvic.ca [web.uvic.ca]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 6-Bromo-Indazole Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the functionalization of 6-bromo-indazole.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
The functionalization of 6-bromo-indazole via palladium-catalyzed cross-coupling is a cornerstone for creating diverse molecular scaffolds.[1][2] However, challenges such as low conversion rates and byproduct formation are common. This section addresses key issues encountered during Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Frequently Asked Questions & Troubleshooting
Question: I am observing low conversion of my 6-bromo-indazole in a Suzuki-Miyaura or Buchwald-Hartwig reaction. What are the potential causes?
Answer: Low conversion can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with reagent purity.[3] The unprotected N-H group on the indazole ring can sometimes interfere with the catalytic cycle.[3] A systematic approach to troubleshooting is recommended.[3]
Question: My Suzuki-Miyaura reaction is forming a significant amount of dehalogenated byproduct (1H-indazole). How can I minimize this?
Answer: The formation of a dehalogenated (hydrodehalogenated) byproduct is a common side reaction where the organopalladium intermediate reacts with a proton source before transmetalation.[3]
-
Minimize Proton Sources: Use anhydrous and thoroughly degassed solvents and reagents. Residual water is a frequent culprit.[3]
-
Optimize the Base: Employ a base that is not hydrated, such as anhydrous K₃PO₄, to avoid introducing or generating water in situ.[3]
Question: I am observing homocoupling of my boronic acid in a Suzuki-Miyaura reaction. What causes this and how can it be prevented?
Answer: Homocoupling of the boronic acid is often promoted by the presence of oxygen and can be catalyzed by the palladium species.[3]
-
Thorough Degassing: Rigorously deoxygenate the reaction mixture before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[3]
-
Control Reaction Temperature: Homocoupling can be more prevalent at higher temperatures. It is advisable to run the reaction at the lowest effective temperature.[3]
-
Catalyst Choice: Using a well-defined Pd(0) pre-catalyst can sometimes suppress homocoupling compared to generating Pd(0) in situ from a Pd(II) source.[3]
Question: What are common side reactions in a Buchwald-Hartwig amination with 6-bromo-indazole?
Answer: Common side reactions include hydrodehalogenation (similar to Suzuki coupling) and catalyst inhibition.[3] The unprotected N-H of the indazole can also potentially interfere with the reaction. The choice of ligand and base is critical for success. For unprotected indazoles, bulky biarylphosphine ligands like RuPhos or BrettPhos, paired with a strong, non-nucleophilic base such as LiHMDS, can be effective.[3]
Data Presentation: Optimized Reaction Conditions
Table 1: Suzuki-Miyaura Coupling Conditions for Indazole Derivatives
| 6-Bromo-Indazole Derivative | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| N-(6-bromo-1H-indazol-4-yl)acetamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-dioxane/water | 80-100 | High | [1] |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | Dimethoxyethane | 80 | High |[4][5] |
Table 2: Buchwald-Hartwig Amination Conditions for 6-Bromo-1H-Indazole
| Amine Type | Amine Example | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Primary | Aniline | BrettPhos precatalyst (2) | LiHMDS | THF | 65 | 85-95 | [6] |
| Secondary | Morpholine | RuPhos precatalyst (2) | LiHMDS | THF | 65 | 90-98 | [6] |
| Secondary | 4-(4-chlorophenyl)-4-hydroxypiperidine | RuPhos precatalyst (P1) (1) | LiHMDS | THF | RT | 82 |[7] |
Catalytic Cycle Visualizations
Section 2: N-Alkylation Reactions
Question: My N-alkylation of 6-bromo-indazole results in a mixture of N1 and N2 isomers. How can I improve regioselectivity?
Answer: Achieving high regioselectivity in the N-alkylation of indazoles is a common challenge, as the reaction can produce both N1 and N2 substituted products.[3][8] The outcome is influenced by the base, solvent, and the nature of the electrophile.[3]
-
For N1-Alkylation: Strong bases like Sodium Hydride (NaH) in an aprotic solvent like THF tend to favor the formation of the N1-substituted product. This is potentially due to the coordination of the cation with the N2-atom and an electron-rich group at the C3 position.[8][9]
-
For N2-Alkylation: Mitsunobu conditions (e.g., PPh₃, DIAD/DEAD) often favor the formation of the N2 isomer.[3][8]
-
Substituent Effects: Existing electron-withdrawing groups on the indazole ring can influence the N1/N2 ratio.[3]
Section 3: Experimental Protocols
A generalized workflow is essential for reproducibility in cross-coupling reactions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling[1][3]
Objective: To synthesize 6-aryl-1H-indazoles.
Materials:
-
6-Bromo-1H-indazole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Methodology:
-
In an oven-dried reaction vessel, combine 6-bromo-1H-indazole, the arylboronic acid, and the base.
-
Seal the vessel and purge with an inert gas (e.g., argon) for 15-20 minutes.
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.[3]
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).[1][3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography.[1][3]
Protocol 2: General Procedure for Buchwald-Hartwig Amination[3][6]
Objective: To synthesize 6-amino-1H-indazoles.
Materials:
-
6-Bromo-1H-indazole (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., RuPhos precatalyst, 2 mol%)
-
Base (e.g., LiHMDS, 1M in THF, 2.0 equiv)
-
Anhydrous solvent (e.g., THF)
Methodology:
-
To an oven-dried Schlenk tube, add 6-bromo-1H-indazole, the amine, and the palladium precatalyst.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.[3][6]
-
Add anhydrous THF via syringe.
-
Add the LiHMDS solution dropwise to the stirred reaction mixture.[6]
-
Seal the tube and heat the reaction mixture to 65 °C.
-
Monitor the reaction progress by TLC or LC-MS.[6]
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.[6]
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the residue by silica gel column chromatography.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
Technical Support Center: Regioselective Synthesis of Indazole Derivatives
Welcome to the Technical Support Center for the regioselective synthesis of indazole derivatives. This resource is tailored for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting for common challenges encountered in the synthesis of this critical heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of substitution on the indazole ring, and why is regioselectivity a major challenge?
A1: The indazole ring possesses two nitrogen atoms, N1 and N2, which are the primary sites for substitution reactions like alkylation and acylation. The challenge arises from the existence of annular tautomerism, where a proton can reside on either nitrogen, leading to 1H- and 2H-indazole tautomers. The 1H-tautomer is generally more thermodynamically stable.[1] Direct alkylation or acylation often yields a mixture of N1- and N2-substituted products, making it difficult to isolate the desired regioisomer.[1] Achieving high regioselectivity is crucial as the biological activity of indazole derivatives is often dependent on the substituent's position.[1]
Q2: What are the key factors that influence N1 vs. N2 regioselectivity in indazole alkylation?
A2: Several factors critically influence the ratio of N1 to N2 substituted products:
-
Steric and Electronic Effects of Substituents: The nature and position of substituents on the indazole ring have a significant impact. Bulky groups at the C3-position tend to favor N1-alkylation due to steric hindrance around the N2-position.[1] Conversely, electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C7-position can strongly direct substitution to the N2-position, achieving high selectivity (≥ 96%).[2][3][4]
-
Reaction Conditions (Base and Solvent): The choice of base and solvent is crucial. For instance, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is a well-established method for achieving high N1-selectivity.[1][2][3][4] The polarity of the solvent and the nature of the base's counter-ion can influence the nucleophilicity of the two nitrogen atoms.
-
Nature of the Electrophile: The alkylating or acylating agent itself can influence the regiochemical outcome.[1]
-
Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically more stable isomers, while N2-products can be favored under kinetically controlled conditions.[1][5] For example, in the Silyl Hilbert-Johnson glycosylation of 4-nitroindazole, shorter reaction times (5 hours) favor the kinetic N2-product, while longer reaction times (48 hours) lead to the thermodynamic N1-product.[5]
Q3: Are there synthetic routes that are inherently selective for 2H-indazoles?
A3: Yes, while direct alkylation can be tuned for N2-selectivity, certain synthetic strategies are designed to specifically produce 2H-indazoles. One such method is the one-pot Condensation-Cadogan reductive cyclization.[6][7] This reaction involves the condensation of an ortho-nitrobenzaldehyde with an amine, followed by a reductive cyclization promoted by a phosphine reagent, to yield the 2H-indazole.[6][7] This approach is often mild and efficient.[6][7]
Troubleshooting Guides
Problem 1: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-substituted product?
Solution: To enhance the formation of the N1-substituted indazole, you should employ conditions that favor thermodynamic control and take advantage of steric and electronic factors.
-
Change of Base and Solvent: Switch to sodium hydride (NaH) as the base in anhydrous tetrahydrofuran (THF) as the solvent. This combination is known to provide excellent N1-selectivity, often exceeding 99% for indazoles with various C3-substituents.[1][2][3][4]
-
Introduce a Bulky C3-Substituent: If your synthetic route allows, the presence of a sterically demanding group at the C3-position will hinder the approach of the electrophile to the N2-position, thereby favoring N1-alkylation.[1]
-
Increase Reaction Temperature and Time: Allowing the reaction to reach thermodynamic equilibrium can favor the more stable N1-isomer.[2][3][8]
Problem 2: I need to synthesize the N2-substituted indazole, but my current method favors the N1 isomer. What should I change?
Solution: To favor the N2-product, you should aim for conditions that promote kinetic control or utilize directing groups.
-
Utilize Electron-Withdrawing Groups (EWGs): The presence of an EWG, such as a nitro (-NO₂) or ester (-CO₂Me) group, at the C7-position has been shown to direct alkylation to the N2-position with high selectivity (≥ 96%).[2][3][4]
-
Acidic Conditions: Performing the alkylation under acidic conditions can promote N2-substitution.[1][6]
-
Mitsunobu Reaction: The Mitsunobu reaction has been shown to favor the formation of the N2-regioisomer. For example, the N-alkylation of an indazole with n-pentanol under Mitsunobu conditions resulted in an N1:N2 ratio of 1:2.5.[2][3][8]
Data Presentation
The following tables summarize the quantitative data on the regioselectivity of indazole N-alkylation under various conditions.
Table 1: Effect of Base and Solvent on N1/N2 Regioselectivity of Indazole Alkylation [2][3][8]
| Entry | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Conversion (%) | N1:N2 Ratio |
| 1 | Cs₂CO₃ (1.5) | DMF | 20 | 24 | >99 | 1.9:1 |
| 2 | K₂CO₃ (1.5) | DMF | 20 | 24 | >99 | 1.8:1 |
| 3 | Na₂CO₃ (1.5) | DMF | 20 | 24 | 34 | 1.5:1 |
| 4 | K₂CO₃ (0.5) | DMF | 20 | 24 | 62 | 1.5:1 |
| 5 | K₂CO₃ (1.5) | THF | 20 | 24 | 0 | - |
| 6 | Na₂CO₃ (1.5) | THF | 20 | 24 | 0 | - |
| 7 | Cs₂CO₃ (1.5) | MeCN | 20 | 24 | >99 | 1.9:1 |
| 8 | Cs₂CO₃ (1.5) | DMSO | 20 | 24 | >99 | 1.6:1 |
| 9 | DBU (1.5) | THF | 20 | 24 | 59 | 2.2:1 |
| 10 | t-BuOK (1.5) | THF | 20 | 24 | 30 | 16:1 |
| 11 | NaH (1.5) | THF | 20 | 24 | 57 | >99:1 |
| 12 | NaH (1.5) | THF | 50 | 24 | >99 | >99:1 |
Table 2: Influence of Substituents on N1/N2 Regioselectivity using NaH in THF [2][3][4]
| Indazole Substituent | N1:N2 Ratio |
| 3-carboxymethyl | >99:1 |
| 3-tert-butyl | >99:1 |
| 3-COMe | >99:1 |
| 3-carboxamide | >99:1 |
| 7-NO₂ | 1:25 |
| 7-CO₂Me | <4:96 |
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation of Indazoles [2][3]
-
Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2-1.5 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.
-
Reaction: Allow the reaction to stir at room temperature or gently heat to 50 °C if necessary. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.
Protocol 2: One-Pot Condensation-Cadogan Reductive Cyclization for 2H-Indazole Synthesis [1]
-
Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH).
-
Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.
-
Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.
-
Reaction: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours). e. Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.
Visualizations
Caption: Decision workflow for optimizing N1/N2 regioselectivity.
Caption: Workflow for the One-Pot Cadogan Reductive Cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ucc.ie [research.ucc.ie]
- 5. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
preventing over-bromination in indazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent over-bromination during indazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common brominating agents for indazole, and which are best for preventing over-bromination?
A1: Several brominating agents are commonly used for indazole synthesis. N-bromosuccinimide (NBS) is widely employed for the regioselective introduction of a bromine atom at the C3 position.[1] Other reagents include 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), which has been shown to be effective for selective C3 bromination under mild, ultrasound-assisted conditions.[2][3][4] Traditional methods using Br₂ in acetic acid often require high temperatures and can lead to the formation of byproducts.[3] For preventing over-bromination, milder and more selective reagents like NBS and DBDMH are generally preferred over elemental bromine.[3][5]
Q2: How does the position of substituents on the indazole ring affect the regioselectivity of bromination?
A2: The electronic properties of substituents on the indazole ring can influence the regioselectivity of bromination. For 2-substituted indazoles, both electron-donating and electron-withdrawing groups on the N-phenyl ring have been shown to be compatible with selective mono-bromination at the C3 position.[6] In the case of 4-substituted 1H-indazoles, a direct and efficient regioselective C7-bromination has been achieved.[7][8] The reactivity of different positions in the indazole species has been inferred as follows: for the cationic form, 5 > 7; for the molecular form, 5 > 3 > 7; and for the anionic form, the C3 position is highly favored.[9]
Q3: Can reaction conditions be modified to control the extent of bromination?
A3: Yes, reaction conditions play a crucial role in controlling bromination. Key parameters to adjust include:
-
Temperature: Lowering the reaction temperature can help to minimize side reactions and prevent over-bromination.[10]
-
Solvent: The choice of solvent can influence the reaction outcome. For example, in the bromination of 2-substituted indazoles with NBS, ethanol and water have been used as environmentally friendly solvents.[6][11]
-
Reaction Time: Careful monitoring of the reaction progress and stopping it once the desired product is formed can prevent the formation of di- and poly-brominated species.
-
Stoichiometry: Using a controlled amount of the brominating agent (e.g., 1.0 equivalent for mono-bromination) is critical to avoid over-bromination.
Q4: Are there any modern techniques that offer better control over indazole bromination?
A4: Modern techniques such as ultrasound-assisted synthesis and visible-light photoredox catalysis have been developed for more controlled and efficient bromination of indazoles.
-
Ultrasound-assisted synthesis: This method, using DBDMH as the bromine source, allows for a rapid and selective C3-bromination of indazoles under mild conditions, often completing within 30 minutes.[2][3][4]
-
Visible-light photoredox catalysis: This approach can enhance the electrophilicity of the brominating agent, such as NBS, leading to reduced reaction times and potentially diverting the reaction from competing pathways.[12]
Troubleshooting Guide
Problem 1: My reaction is producing a mixture of mono- and di-brominated indazoles. How can I improve the selectivity for the mono-brominated product?
Answer: The formation of di-brominated products indicates that the reaction conditions are too harsh or the reaction has been allowed to proceed for too long. Here are some steps to improve selectivity:
-
Reduce the amount of brominating agent: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent (e.g., NBS or DBDMH).
-
Lower the reaction temperature: Running the reaction at a lower temperature can decrease the rate of the second bromination.[10]
-
Monitor the reaction closely: Use techniques like Thin Layer Chromatography (TLC) to track the consumption of the starting material and the formation of the desired product. Quench the reaction as soon as the starting material is consumed.
-
Change the brominating agent: If you are using a highly reactive agent like Br₂, consider switching to a milder one like NBS or DBDMH.[3][5]
Problem 2: I am observing the formation of undesired isomers. How can I improve the regioselectivity?
Answer: The formation of multiple isomers is often due to the competitive reactivity of different positions on the indazole ring. To improve regioselectivity:
-
Choose the right protecting group: For NH-free indazoles, the choice of N-protecting group can direct the bromination to a specific position.
-
Select a regioselective protocol: Certain protocols are designed for specific regioselectivity. For example, ultrasound-assisted bromination with DBDMH has been shown to be highly selective for the C3 position.[2][3][4] For 4-substituted 1H-indazoles, specific conditions have been developed for C7 bromination.[7][8]
-
Adjust the solvent and base: The solvent and base can influence the reactive species in solution and thus the regiochemical outcome. Experiment with different solvent and base combinations. For instance, in an ultrasound-assisted protocol, Na₂CO₃ was found to be an effective base in ethanol.[4][13]
Problem 3: The reaction is sluggish and results in low conversion to the brominated product.
Answer: Low conversion can be due to several factors, including catalyst deactivation or suboptimal reaction conditions.[10]
-
Increase the temperature cautiously: While high temperatures can lead to over-bromination, a slight increase might be necessary to drive the reaction to completion.
-
Use an activating method: Techniques like ultrasound irradiation can accelerate the reaction rate.[3]
-
Check the quality of reagents: Ensure that the brominating agent and other reagents are pure and active.
-
Optimize the solvent: The reaction rate can be highly dependent on the solvent. A solvent screen may be necessary to find the optimal conditions.
Data Presentation
Table 1: Reaction Conditions for Selective Mono-bromination of 2-Substituted Indazoles
| Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| NBS (1.0 equiv) | EtOH | 50 | 2 | 80-98 | [6] |
| NBS (1.3 equiv) | H₂O | 95 | 5 | 80-98 |[6] |
Table 2: Ultrasound-Assisted C3-Bromination of Indazoles with DBDMH
| Substrate | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Phenyl-2H-indazole | Na₂CO₃ | EtOH | 40 | 30 | 95 | [3][4] |
| 1H-Indazole | Na₂CO₃ | EtOH | 40 | 30 | 93 |[3][4] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Selective C3-Bromination of 2-Phenyl-2H-indazole [3][4]
Materials:
-
2-Phenyl-2H-indazole (0.2 mmol)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.2 mmol)
-
Sodium Carbonate (Na₂CO₃) (0.4 mmol)
-
Ethanol (EtOH) (2.0 mL)
Procedure:
-
To a reaction vessel, add 2-phenyl-2H-indazole (0.2 mmol), DBDMH (0.2 mmol), and Na₂CO₃ (0.4 mmol).
-
Add ethanol (2.0 mL) to the vessel.
-
Place the reaction vessel in an ultrasonic bath (40 kHz/50 W).
-
Irradiate the mixture at 40 °C for 30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-bromo-2-phenyl-2H-indazole.
Visualization
Below is a troubleshooting workflow for preventing over-bromination in indazole synthesis.
Caption: Troubleshooting workflow for over-bromination in indazole synthesis.
References
- 1. soc.chim.it [soc.chim.it]
- 2. researchgate.net [researchgate.net]
- 3. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06867B [pubs.rsc.org]
Technical Support Center: Purification of 6-Bromo-1H-indazole-3-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is designed to directly address specific issues you might encounter during the purification of 6-Bromo-1H-indazole-3-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two most effective and commonly used methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the product.
Q2: How do I choose the best solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. A systematic solvent screening is the most reliable way to identify a suitable solvent. A detailed protocol for this is provided in the "Experimental Protocols" section.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. To resolve this, try the following:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to ensure the compound remains in solution at a slightly lower temperature.
-
Allow the solution to cool more slowly to encourage crystal nucleation rather than oil formation.
-
If the problem persists, it may indicate significant impurities, and purification by column chromatography prior to recrystallization may be necessary.[1]
Q4: I am not getting any crystal formation upon cooling. What could be the reason?
A4: This is a common issue that can arise from several factors:
-
Too much solvent was used: If the solution is not saturated, crystals will not form. You can try to evaporate some of the solvent to concentrate the solution and then attempt to cool it again.
-
The solution is supersaturated: Sometimes, crystallization needs a nucleation site to begin. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound, if available.[1]
-
The compound is very pure: Highly pure compounds can sometimes be slow to crystallize. Extended cooling in an ice bath may be required.
Q5: What are the likely impurities I might encounter in my sample of this compound?
A5: Impurities can originate from the starting materials, side reactions, or subsequent degradation. Based on the synthesis of similar indazole derivatives, potential impurities include:
-
Unreacted starting materials.
-
Regioisomers: Isomers with the bromine atom at a different position on the indazole ring.
-
Di-brominated products: Molecules containing two bromine atoms.
-
Residual solvents from the reaction or workup.[2]
Q6: How do I select an appropriate solvent system for column chromatography?
A6: The selection of the mobile phase for column chromatography is typically guided by Thin Layer Chromatography (TLC). The goal is to find a solvent system that provides good separation of your target compound from its impurities. A common starting point for indazole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A detailed guide for developing a suitable eluent system is provided in the "Experimental Protocols" section.
Data Presentation
Table 1: Common Solvents for Recrystallization Screening
| Solvent Class | Examples | Polarity | Boiling Point (°C) | Notes |
| Alcohols | Methanol, Ethanol, Isopropanol | High | 65, 78, 82 | Good for polar compounds. Methanol is a good starting point for 6-bromo-1H-indazole.[1] |
| Esters | Ethyl acetate | Medium | 77 | Good general-purpose solvent. |
| Ketones | Acetone | Medium | 56 | Can be a good solvent, but its low boiling point requires careful handling. |
| Hydrocarbons | Hexanes, Heptane, Toluene | Low | 69, 98, 111 | Good for non-polar compounds or as an "anti-solvent" in a two-solvent system. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low-Medium | 35, 66 | Often used in solvent pairs. Low boiling points. |
| Chlorinated | Dichloromethane (DCM) | Medium | 40 | Good solubility for many organics, but can be difficult to remove completely. |
| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF) | High | 82, 153 | High boiling points can make them difficult to remove. |
| Water | Very High | 100 | The target compound is likely sparingly soluble in water.[2] Can be used as an anti-solvent. |
Table 2: Troubleshooting Common Purification Issues
| Issue | Possible Cause | Recommended Solution |
| Low Recovery from Recrystallization | Too much solvent used. Compound is significantly soluble in the cold solvent. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent. Ensure thorough cooling in an ice bath. Use a pre-heated funnel for hot filtration. |
| Compound "Oils Out" | Solution is cooling too quickly. High level of impurities. | Reheat to dissolve, add a small amount of extra solvent, and cool slowly. Consider pre-purification by column chromatography.[1] |
| No Crystals Form | Too much solvent was used. Supersaturation. | Evaporate some solvent. Scratch the inside of the flask with a glass rod or add a seed crystal.[1] |
| Poor Separation in Column Chromatography | Inappropriate solvent system. Column overloading. | Develop a better eluent system using TLC. Use an appropriate amount of crude material for the column size. |
| Compound Streaking on TLC/Column | Compound is too polar for the eluent. Compound is acidic or basic. | Increase the polarity of the eluent. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent. |
| Presence of Colored Impurities | Colored byproducts from the synthesis. | Treat the hot solution with activated charcoal before filtration during recrystallization. |
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
Objective: To identify a suitable solvent or solvent pair for the recrystallization of this compound.
Materials:
-
Crude this compound
-
A selection of test solvents (see Table 1)
-
Test tubes
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place approximately 20-30 mg of your crude compound into several separate test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the solubility at room temperature. A good candidate solvent will show low solubility.
-
For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube in a heating block or water bath.
-
Continue adding the solvent in small portions until the solid completely dissolves at the elevated temperature.
-
Allow the solutions to cool slowly to room temperature, and then place them in an ice bath for at least 15-20 minutes.
-
Observe the formation of crystals. An ideal solvent will yield a good crop of well-formed crystals upon cooling.
Protocol 2: Single-Solvent Recrystallization
Objective: To purify crude this compound using a suitable single solvent identified during screening.
Materials:
-
Crude this compound
-
Selected recrystallization solvent
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Reflux condenser (recommended)
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
Procedure:
-
Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid completely dissolves at the boiling point of the solvent. Use the minimum amount of hot solvent necessary to create a saturated solution.
-
Cooling (Crystallization): Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this period.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.[1]
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Column Chromatography
Objective: To purify crude this compound by separating it from impurities based on polarity.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Chromatography column
-
Solvents for the mobile phase (e.g., hexanes and ethyl acetate)
-
TLC plates and developing chamber
-
Collection tubes
Procedure:
Part A: TLC Method Development
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a TLC chamber with a test eluent system (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Visualize the spots under UV light.
-
Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound, with good separation from impurities. Increasing the proportion of the more polar solvent (ethyl acetate) will decrease the Rf value.
Part B: Column Chromatography
-
Packing the Column: Securely clamp the column in a vertical position. Pack the column with silica gel using either a dry or slurry packing method.
-
Loading the Sample: Dissolve the crude compound in a minimal amount of the eluent or a more polar solvent. Alternatively, for dry loading, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and add the dry powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and apply pressure (for flash chromatography) to begin eluting the sample.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
-
Isolation: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Workflow for solvent selection in the purification of this compound.
References
stability and storage conditions for 6-Bromo-1H-indazole-3-carbonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and storage of 6-Bromo-1H-indazole-3-carbonitrile, along with troubleshooting common issues encountered during its handling and use in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended short-term storage conditions for this compound?
For short-term storage, this compound should be kept in a tightly sealed container at room temperature in a dry and well-ventilated area.
Q2: What are the optimal long-term storage conditions for this compound?
For long-term storage, it is advisable to store this compound at refrigerated temperatures (2-8°C) or frozen (-20°C) to minimize potential degradation over time.[1] The container should be tightly sealed to protect it from moisture and light.
Q3: Is this compound sensitive to light?
While specific photostability data for this compound is not extensively documented, aromatic bromine compounds can be susceptible to photolytic degradation upon exposure to UV light.[1] Therefore, it is recommended to protect the compound from light by storing it in an amber vial or in a dark place.
Q4: How does moisture affect the stability of this compound?
Moisture can promote hydrolysis of the nitrile group or other parts of the indazole ring system. It is crucial to store the compound in a dry environment and to handle it in a way that minimizes exposure to atmospheric moisture.[1] Using a desiccator for storage is a good practice.
Q5: Are there any known incompatibilities for this compound?
Based on the general reactivity of similar chemical structures, this compound should be stored away from strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent or lower-than-expected experimental results.
This could be a sign of compound degradation. The flowchart below outlines a systematic approach to troubleshooting this issue.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Visible changes in the solid compound (e.g., color change, clumping).
This may indicate degradation or moisture absorption.
-
Color Change: A change from a white or off-white powder to a yellowish or brownish hue can be a sign of degradation. This could be due to oxidation or exposure to light.
-
Clumping: This is often a sign of moisture absorption. The compound should be dried under vacuum and stored in a desiccator.
Issue 3: Poor solubility or precipitation in the experimental medium.
While this can be an inherent property of the compound, it can also be exacerbated by degradation, leading to the formation of less soluble impurities. If you have previously been able to dissolve the compound without issues, consider the possibility of degradation.
Stability and Storage Conditions Summary
While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes the recommended storage conditions and potential degradation pathways based on its chemical structure and data from analogous compounds.
| Parameter | Recommendation / Potential Pathway |
| Storage Temperature | Short-term: Room Temperature.Long-term: 2-8°C or -20°C.[1] |
| Light Sensitivity | Protect from light. Aromatic bromine compounds can undergo photolytic cleavage of the carbon-bromine bond.[1] |
| Moisture Sensitivity | Store in a dry environment, preferably in a desiccator. Susceptible to hydrolysis.[1] |
| Air Sensitivity | Store in a tightly sealed container. The indazole ring system can be prone to oxidation, potentially leading to N-oxide formation or ring-opening products.[1] |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases.[1] |
| Potential Degradation Pathways | Hydrolysis: The nitrile group and the indazole ring may be susceptible to hydrolysis under acidic or basic conditions.[1]Oxidation: The indazole ring can be oxidized.[1]Photodegradation: Cleavage of the C-Br bond upon exposure to UV light is possible.[1]Thermal Degradation: At elevated temperatures, decomposition may occur, potentially releasing hydrogen bromide. |
Experimental Protocol: Forced Degradation Study
To assess the intrinsic stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions.
Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method (typically HPLC).
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Suitable HPLC system with a UV or PDA detector
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Before analysis, neutralize the solution with 0.1 M NaOH.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Before analysis, neutralize the solution with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solution): Heat 1 mL of the stock solution at 80°C for 48 hours.
-
Thermal Degradation (Solid State): Place a thin layer of the solid compound in a petri dish and expose it to 80°C in a stability chamber for 7 days.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a calibrated UV light source. A control sample should be run in parallel, wrapped in aluminum foil to protect it from light.
-
-
Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, using a suitable stability-indicating HPLC method.
-
Use a photodiode array (PDA) detector to assess peak purity.
-
If significant degradation is observed, couple the HPLC to a mass spectrometer (LC-MS) to help identify the mass of the degradation products and propose their structures.
-
The following diagram illustrates the general workflow for a forced degradation study.
Caption: General workflow for a forced degradation study.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 6-Bromo- vs. 6-Chloro-1H-indazole-3-carbonitrile in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
General Reactivity Principles: Aryl Bromides vs. Aryl Chlorides
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the reactivity of the aryl halide is a critical factor. The generally accepted order of reactivity is I > Br > Cl. This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond and the ease of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. Consequently, aryl bromides are typically more reactive than aryl chlorides, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Suzuki-Miyaura Coupling: A Comparative Overview
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. For 6-bromo-1H-indazole-3-carbonitrile, these reactions generally proceed with high efficiency under standard conditions. In contrast, the coupling of 6-chloro-1H-indazole-3-carbonitrile is expected to be more challenging, necessitating more forcing conditions to achieve comparable yields.
Data Presentation: Suzuki-Miyaura Coupling
| Feature | This compound | 6-Chloro-1H-indazole-3-carbonitrile (Inferred) |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | More specialized catalysts, often with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) may be required. |
| Typical Base | K₂CO₃, Cs₂CO₃ | Stronger bases like K₃PO₄ or NaOtBu may be necessary. |
| Reaction Temperature | 80-100 °C | Higher temperatures (e.g., >100 °C) are often required. |
| Reaction Time | Generally shorter | Generally longer |
| Expected Yields | High | Moderate to high, highly dependent on optimized conditions. |
| Side Reactions | Formation of dehalogenated byproduct can occur. | Increased potential for side reactions due to harsher conditions. |
Experimental Protocol: Suzuki-Miyaura Coupling of a 6-Bromo-1H-indazole Derivative
This protocol is adapted from literature procedures for similar bromo-indazole compounds and serves as a starting point for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the arylboronic acid (1.5 equivalents) in a 4:1 mixture of 1,4-dioxane and water.
-
Add K₂CO₃ (2 equivalents) to the solution.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%), to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Note on Adapting for 6-Chloro-1H-indazole-3-carbonitrile: To adapt this protocol for the chloro-analog, one would typically need to employ a more active catalyst system, such as a palladium precursor with a bulky, electron-rich phosphine ligand (e.g., XPhos or SPhos), and potentially a stronger base like K₃PO₄. The reaction temperature would likely need to be increased, and the reaction time extended.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: A Comparative Overview
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, this compound is expected to be significantly more reactive than its chloro-counterpart. The choice of ligand is particularly critical in this reaction, with specialized ligands often required for the successful amination of less reactive aryl chlorides.
Data Presentation: Buchwald-Hartwig Amination
| Feature | This compound | 6-Chloro-1H-indazole-3-carbonitrile (Inferred) |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst/Ligand | Pd₂(dba)₃ with ligands like Xantphos or RuPhos. | More specialized and bulky ligands such as BrettPhos or tBuXPhos are often necessary. |
| Typical Base | Cs₂CO₃, NaOtBu, LiHMDS | Stronger bases like LiHMDS or KHMDS are often required. |
| Reaction Temperature | 65-110 °C | Higher temperatures (e.g., >100 °C) are generally needed. |
| Reaction Time | Generally shorter | Generally longer |
| Expected Yields | High | Moderate to high, highly dependent on the choice of ligand and reaction conditions. |
| Functional Group Tolerance | Generally good. | Can be more challenging due to the harsher conditions required. |
Experimental Protocol: Buchwald-Hartwig Amination of a 6-Bromo-1H-indazole Derivative
The following is a general protocol for the Buchwald-Hartwig amination of a 6-bromo-1H-indazole derivative with a primary amine.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.2 equiv)
-
BrettPhos precatalyst (2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the primary amine (1.2 mmol, 1.2 equiv), and the BrettPhos precatalyst (0.02 mmol, 2 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous THF (5 mL) via syringe.
-
Add LiHMDS (1 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the stirred reaction mixture.
-
Seal the tube and heat the reaction mixture to 65 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Note on Adapting for 6-Chloro-1H-indazole-3-carbonitrile: For the less reactive 6-chloro-1H-indazole-3-carbonitrile, a more robust catalytic system would likely be necessary. This could involve using a more electron-rich and sterically hindered ligand, such as tBuXPhos, and potentially higher reaction temperatures and longer reaction times to achieve a satisfactory conversion.
Visualization: Buchwald-Hartwig Amination Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
Conclusion
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is significantly higher than that of its 6-chloro counterpart. While the bromo derivative can often be successfully coupled under relatively standard conditions, the chloro analog typically requires more specialized and robust catalytic systems, stronger bases, and higher reaction temperatures to achieve comparable results. Researchers and drug development professionals should consider these differences when designing synthetic routes. For initial explorations and when milder conditions are preferred, the bromo-indazole is the substrate of choice. However, the lower cost and wider availability of chloro-arenes may make the development of an efficient protocol for the 6-chloro-1H-indazole-3-carbonitrile an attractive option for large-scale synthesis, provided the optimization of reaction conditions is undertaken.
Navigating the Structure-Activity Landscape of 6-Bromo-1H-indazole Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, the 6-bromo-1H-indazole scaffold represents a promising starting point for the discovery of novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 6-bromo-1H-indazole core, with a particular focus on derivatives at the 3-position. While direct comprehensive SAR studies on 6-bromo-1H-indazole-3-carbonitrile are limited in publicly available literature, this guide will focus on the closely related 6-bromo-1H-indazole-3-carboxamide analogs, for which more extensive data exists. The 3-carboxamide moiety is a key structural motif that has been explored in the development of inhibitors for various biological targets, particularly protein kinases.
This guide summarizes key quantitative data from published studies, details the experimental methodologies used to generate this data, and provides visualizations of relevant biological pathways and experimental workflows to aid in the rational design of new and more potent therapeutic agents.
Comparative Analysis of Biological Activity
The biological activity of 6-bromo-1H-indazole analogs is significantly influenced by the nature and position of substituents on the indazole ring and the functional group at the 3-position. The following tables summarize the in vitro activity of various 1H-indazole-3-carboxamide derivatives, highlighting the impact of structural modifications on their inhibitory potency against different biological targets.
Table 1: SAR of 1H-Indazole-3-Carboxamide Derivatives as PAK1 Inhibitors
The following data is derived from a study on 1H-indazole-3-carboxamide derivatives as potent and selective p21-activated kinase 1 (PAK1) inhibitors.[1] PAK1 is a key regulator of cell motility and has been identified as a promising target for cancer therapy.
| Compound ID | R1 (Indazole N1) | R2 (Amide) | PAK1 IC50 (nM) | Key SAR Observations |
| 30l | H | 4-(pyridin-4-yl)piperazin-1-yl | 9.8 | The piperazine moiety with a terminal pyridine ring in the solvent-accessible region is crucial for high potency.[1] |
| - | H | Varied hydrophobic rings | - | Substitution with an appropriate hydrophobic ring in the deep back pocket of the ATP-binding site enhances inhibitory activity.[1] |
| - | H | Varied hydrophilic groups | - | Introduction of a hydrophilic group in the bulk solvent region is critical for PAK1 inhibitory activity and selectivity.[1] |
Table 2: SAR of Indazole-3-Carboxamide Derivatives as CRAC Channel Blockers
The following data showcases the structure-activity relationship of indazole-3-carboxamide derivatives as inhibitors of the calcium-release activated calcium (CRAC) channel, a key regulator of immune cell function.[2]
| Compound ID | R1 (Indazole N1) | R2 (Amide) | CRAC Channel Inhibition IC50 (µM) | Key SAR Observations |
| 12a | 2,4-dichlorobenzyl | 4-trifluoromethylphenyl | 1.51 | The 'reversed' amide linker (-CO-NH-Ar) is more potent than the isomeric (-NH-CO-Ar) linker.[2] |
| 12d | 2,4-dichlorobenzyl | 3,5-bis(trifluoromethyl)phenyl | 0.67 | Electron-withdrawing groups on the aromatic amide substituent (Ar) enhance inhibitory activity.[2] |
| 9c | 2,4-dichlorobenzyl | 3,5-bis(trifluoromethyl)phenyl | >100 | The isomeric 'forward' amide linker (-NH-CO-Ar) is inactive.[2] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental approach for evaluating these compounds, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: A generalized workflow for the Structure-Activity Relationship (SAR) study of 6-bromo-1H-indazole analogs.
Caption: A simplified representation of the PAK1 signaling pathway, a target for 6-bromo-1H-indazole-3-carboxamide analogs.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays cited in the literature for the evaluation of 1H-indazole-3-carboxamide derivatives.
In Vitro Kinase Inhibition Assay (Example: PAK1)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
-
Reagents and Materials:
-
Recombinant human PAK1 enzyme
-
Fluorescently labeled peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
384-well microplate
-
Microplate reader
-
-
Procedure:
-
A solution of the test compound is serially diluted in DMSO and then added to the wells of the microplate.
-
The recombinant PAK1 enzyme is added to each well, and the plate is incubated for a specified time (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of a stop solution (e.g., EDTA).
-
The amount of phosphorylated substrate is quantified using a microplate reader capable of detecting the fluorescent signal.
-
-
Data Analysis:
-
The percentage of kinase inhibition is calculated for each compound concentration relative to a control (DMSO only).
-
The IC50 value, representing the concentration of the compound that inhibits 50% of the kinase activity, is determined by fitting the dose-response data to a sigmoidal curve using appropriate software.[3]
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effect of a compound on cancer cell lines.
-
Reagents and Materials:
-
Human cancer cell line (e.g., A549, K562)
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with DMSO alone is included.
-
The cells are incubated for a specified period (e.g., 48 hours).
-
After incubation, the MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution.
-
The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
The cell viability is expressed as a percentage of the control group.
-
The IC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.[4]
-
References
- 1. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioisosteric Replacement of the Nitrile Group in Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into potent and selective inhibitors of various biological targets. Within this scaffold, the nitrile group often plays a crucial role in target engagement, acting as a key hydrogen bond acceptor or contributing to the overall electronic properties of the molecule. However, the nitrile group can also be susceptible to metabolic liabilities or may impart undesirable physicochemical properties. Bioisosteric replacement of the nitrile group offers a strategic approach to mitigate these issues while retaining or improving the desired biological activity.
This guide provides an objective comparison of various bioisosteric replacements for the nitrile group in indazole derivatives, supported by experimental data from published research. We will delve into the impact of these replacements on biological potency, selectivity, and pharmacokinetic profiles, and provide detailed experimental protocols for the synthesis and evaluation of these compounds.
The Role of the Nitrile Group and Rationale for Replacement
The nitrile group in drug molecules, including indazole derivatives, can participate in several key interactions:
-
Hydrogen Bonding: The nitrogen atom of the nitrile is a strong hydrogen bond acceptor, often forming critical interactions with amino acid residues in the target protein's active site.[1][2]
-
Dipolar Interactions: The strong dipole moment of the nitrile group can contribute to favorable polar interactions within the binding pocket.
-
Modulation of Physicochemical Properties: The nitrile group can influence a molecule's solubility, lipophilicity, and metabolic stability. For instance, replacing a halogen with a nitrile has been shown to reduce lipophilicity and improve metabolic stability in some cases.[2]
Despite these advantages, the nitrile group can be metabolically converted to a carboxylic acid or an amide, potentially altering the compound's activity and pharmacokinetic profile. Furthermore, in rare instances, it could release cyanide, leading to toxicity concerns.[3] These potential drawbacks necessitate the exploration of bioisosteric replacements.
Comparative Analysis of Nitrile Bioisosteres in Indazole Derivatives
Structure-activity relationship (SAR) studies on various indazole-based inhibitors have explored the replacement of the nitrile group with a range of other functionalities. The following sections and tables summarize the findings from these studies, comparing the performance of different bioisosteres.
Case Study 1: Bioisosteric Replacement in Indazole-Based MAO-B Inhibitors
A study by Rullo et al. (2023) on 1H-indazole-based inhibitors of human monoamine oxidase B (hMAO-B) provides a clear example of the successful bioisosteric replacement of a nitrile-related amide group with a 1,2,4-oxadiazole ring.[4] While not a direct nitrile replacement, the amide can be considered a close chemical cousin, and the strategic shift to a heterocyclic bioisostere is highly relevant.
Table 1: Comparison of an Amide and its 1,2,4-Oxadiazole Bioisostere in 1H-Indazole-Based MAO-B Inhibitors [4]
| Compound ID | R Group | Target | IC50 (nM) | Selectivity Index (SI) vs MAO-A |
| Amide Analogue | -CONH-Ar | hMAO-B | (Not specified as most potent) | (Not specified as most potent) |
| 20 | 5-(1,2,4-oxadiazol-3-yl) | hMAO-B | 52 | > 192 |
Data extracted from Rullo et al., 2023.[4]
The replacement of the amide linker with a 1,2,4-oxadiazole ring resulted in the most potent and selective hMAO-B inhibitor in the series, compound 20 , with an IC50 of 52 nM and a selectivity index greater than 192.[4] This highlights the potential of heterocyclic bioisosteres to not only maintain but also enhance biological activity.
Case Study 2: General Observations from Kinase Inhibitor SAR
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and evaluation of these indazole derivatives. The following are representative protocols adapted from the literature.
General Synthesis of 1H-Indazole-3-carboxamides
A common route to synthesize indazole-3-carboxamides, which can serve as precursors or comparators to nitrile derivatives, involves the coupling of 1H-indazole-3-carboxylic acid with a desired amine.
Protocol 1: Synthesis of 1H-Indazole-3-carboxamide Derivatives [5]
-
Activation of Carboxylic Acid: To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBT) (1.2 equivalents), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents), and triethylamine (TEA) (3 equivalents).
-
Stirring: Stir the reaction mixture at room temperature for 15 minutes.
-
Amine Addition: Add the desired substituted amine (1 equivalent) to the reaction mixture.
-
Reaction Completion: Continue stirring at room temperature for 4-6 hours.
-
Work-up and Purification: Upon completion, the reaction mixture is typically worked up by extraction and purified by column chromatography to yield the desired 1H-indazole-3-carboxamide.
Synthesis of 1,2,4-Oxadiazole-Substituted Indazoles
The synthesis of the 1,2,4-oxadiazole bioisostere can be achieved through the cyclization of an amidoxime intermediate.
Protocol 2: General Synthesis of 5-(1,2,4-Oxadiazol-3-yl)-1H-indazoles (Adapted from general synthetic methods)
-
Nitrile to Amidoxime: A 5-cyano-1H-indazole derivative is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium bicarbonate) in a suitable solvent like ethanol/water. The mixture is heated to reflux to form the corresponding amidoxime.
-
Cyclization: The resulting amidoxime is then reacted with an appropriate acid chloride or anhydride in a solvent such as pyridine or DMF. The intermediate is then heated to induce cyclization to the 1,2,4-oxadiazole ring.
-
Purification: The final product is purified using standard techniques like crystallization or column chromatography.
Visualizing the Bioisosteric Replacement Strategy
The following diagram illustrates a general workflow for the bioisosteric replacement of a nitrile group in an indazole derivative.
Caption: General workflow for bioisosteric replacement.
Conclusion
The bioisosteric replacement of the nitrile group in indazole derivatives is a valuable strategy in drug discovery. As demonstrated, replacing a nitrile or a related functional group with a bioisostere like a 1,2,4-oxadiazole can lead to significant improvements in potency and selectivity.[4] While the nitrile group is a potent pharmacophore, its potential metabolic liabilities warrant the exploration of such replacements. The choice of bioisostere should be guided by a thorough understanding of the target's active site and the desired physicochemical properties of the final compound. Further research providing direct comparative data across a wider range of nitrile bioisosteres on a single indazole scaffold would be highly beneficial to the medicinal chemistry community.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole synthesis [organic-chemistry.org]
- 4. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
Ligand Performance in Buchwald-Hartwig Amination of 6-Bromo-Indazoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction is particularly valuable in medicinal chemistry for the synthesis of N-substituted amino-1H-indazole scaffolds, which are key components in many biologically active molecules and pharmaceutical candidates.[1] The choice of ligand is a critical parameter for a successful transformation, profoundly influencing reaction efficiency, substrate scope, and overall yield. This guide provides a comparative analysis of ligands for the Buchwald-Hartwig amination of 6-bromo-indazoles, supported by experimental data, to aid in ligand selection and reaction optimization.
Performance Comparison of Ligands
The efficacy of the Buchwald-Hartwig amination of 6-bromo-1H-indazole is highly dependent on the selection of the phosphine ligand, with different ligands showing preferential reactivity with primary versus secondary amines. Bulky, electron-rich phosphine ligands have demonstrated remarkable activity in these transformations.[2] Below is a summary of the performance of two commonly employed ligands, BrettPhos and RuPhos, in the amination of 6-bromo-1H-indazole.
Amination with Primary Amines
For the coupling of 6-bromo-1H-indazole with various primary amines, the BrettPhos precatalyst has shown excellent efficacy.[1]
| Amine | Product | Yield (%) |
| Aniline | 6-(Phenylamino)-1H-indazole | 92 |
| 4-Methoxyaniline | 6-((4-Methoxyphenyl)amino)-1H-indazole | 95 |
| Cyclohexylamine | 6-(Cyclohexylamino)-1H-indazole | 88 |
| Benzylamine | 6-(Benzylamino)-1H-indazole | 90 |
Reaction Conditions: 6-bromo-1H-indazole (1.0 equiv), amine (1.2 equiv), BrettPhos precatalyst (2 mol%), LiHMDS (2.0 equiv), in THF at 65 °C for 12-24 h.[1]
Amination with Secondary Amines
When coupling 6-bromo-1H-indazole with secondary amines, the RuPhos precatalyst is a highly effective choice.[1]
| Amine | Product | Yield (%) |
| Morpholine | 6-(Morpholino)-1H-indazole | 98 |
| N-Methylaniline | 6-(Methyl(phenyl)amino)-1H-indazole | 91 |
| Piperidine | 6-(Piperidin-1-yl)-1H-indazole | 96 |
| Dibenzylamine | 6-(Dibenzylamino)-1H-indazole | 85 |
Reaction Conditions: 6-bromo-1H-indazole (1.0 equiv), amine (1.2 equiv), RuPhos precatalyst (2 mol%), LiHMDS (2.0 equiv), in THF at 65 °C for 12-24 h.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful and consistent results in the laboratory.
General Protocol for Buchwald-Hartwig Amination of 6-Bromo-1H-indazole
Materials:
-
6-Bromo-1H-indazole
-
Appropriate amine (primary or secondary)
-
Palladium precatalyst (e.g., BrettPhos precatalyst for primary amines, RuPhos precatalyst for secondary amines)[1]
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure: [1]
-
To an oven-dried Schlenk tube, add 6-bromo-1H-indazole (1.0 mmol, 1.0 equiv), the corresponding amine (1.2 mmol, 1.2 equiv), and the appropriate palladium precatalyst (0.02 mmol, 2 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous THF (5 mL) via syringe.
-
Stir the mixture at room temperature for 5 minutes.
-
Add LiHMDS (1 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the stirred reaction mixture.
-
Heat the reaction mixture to 65 °C and maintain for 12-24 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography.
Visualizing the Process
To better understand the underlying chemical transformation, the following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a general experimental workflow.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
Navigating Purity Analysis: A Comparative Guide to Analytical Methods for 6-Bromo-1H-indazole-3-carbonitrile
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 6-Bromo-1H-indazole-3-carbonitrile is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of established and alternative analytical methods for determining the purity of this critical building block. We delve into the experimental protocols and performance data of various techniques, offering a clear perspective to aid in method selection and validation.
The purity of this compound, a key intermediate in the synthesis of various therapeutic agents, is typically assessed using a multi-tiered approach. This often begins with spectroscopic characterization followed by chromatographic techniques for impurity profiling and quantification. While High-Performance Liquid Chromatography (HPLC) remains the primary workhorse, alternative methods are emerging, each with unique advantages.
Comparison of Analytical Methods
The following tables summarize the key performance characteristics of various analytical techniques applicable to the purity determination of this compound. It is important to note that while specific validated data for this exact compound is not extensively published, the data presented is based on methods for closely related indazole derivatives and common pharmaceutical intermediates.
Table 1: Chromatographic Methods
| Method | Principle | Typical Performance Characteristics | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Linearity (R²): >0.999Accuracy (% Recovery): 98-102%Precision (%RSD): <2%LOD/LOQ: ng/mL to µg/mL range | Robust, versatile, well-established, high resolution, suitable for non-volatile and thermally labile compounds.[1] | Requires significant solvent consumption, can be time-consuming. |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses smaller particle size columns for higher resolution and faster analysis. | Linearity (R²): >0.999Accuracy (% Recovery): 98-102%Precision (%RSD): <1.5%LOD/LOQ: Sub-ng/mL to ng/mL range | Faster analysis times, higher throughput, improved resolution, and less solvent consumption compared to HPLC. | Higher backpressure requires specialized instrumentation. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Linearity (R²): >0.998Accuracy (% Recovery): 95-105%Precision (%RSD): <3%LOD/LOQ: pg to ng level | Excellent for analyzing residual solvents and volatile impurities.[1] | Not suitable for non-volatile or thermally labile compounds. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (typically CO₂) as the mobile phase. | Linearity (R²): >0.998Accuracy (% Recovery): 97-103%Precision (%RSD): <3% | "Green" technique with reduced organic solvent use, fast separations, suitable for both chiral and achiral separations.[2][3] | Less suitable for highly polar compounds, requires specialized equipment.[4][5] |
Table 2: Electrophoretic and Spectroscopic Methods
| Method | Principle | Typical Performance Characteristics | Advantages | Disadvantages |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | Linearity (R²): >0.995Accuracy (% Recovery): 95-105%Precision (%RSD): <5% | High separation efficiency, minimal sample and reagent consumption, can be orthogonal to HPLC.[6][7] | Can have lower sensitivity and reproducibility compared to HPLC, sensitive to matrix effects. |
| Quantitative NMR (qNMR) | Determination of concentration by comparing the integral of an analyte signal to that of a certified internal standard. | Accuracy: High, traceable to primary standardsPrecision (%RSD): <1% | Primary analytical method, no need for specific reference standards of impurities, provides structural information.[8][9] | Lower sensitivity than chromatographic methods, requires expensive instrumentation and skilled operators. |
| Mass Spectrometry (MS) (coupled with LC or GC) | Measures the mass-to-charge ratio of ions. | N/A (for purity) | Provides molecular weight information for impurity identification and structural elucidation.[1][10] | Not a standalone quantitative method for purity without chromatographic separation. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by the sample, identifying functional groups. | N/A (for purity) | Rapid and non-destructive method for identity confirmation.[10] | Not suitable for quantification of impurities. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the key techniques discussed.
Stability-Indicating HPLC Method
A stability-indicating method is crucial to resolve the main compound from any potential degradation products that may form under stress conditions.[11][12][13]
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of this compound).
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).[1]
-
Validation Parameters: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[14]
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[11][12][13] The compound is subjected to stress conditions to induce degradation.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for a specified duration.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for a specified duration.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.[15]
-
Thermal Degradation: Heating the solid sample at a high temperature (e.g., 80°C).
-
Photodegradation: Exposing the sample to light according to ICH Q1B guidelines.
The stressed samples are then analyzed by the developed HPLC method to ensure that all degradation products are well-separated from the main peak.
Visualizing the Workflow
A clear understanding of the analytical workflow is essential for efficient and accurate purity determination.
References
- 1. benchchem.com [benchchem.com]
- 2. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. agilent.com [agilent.com]
- 6. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. benchchem.com [benchchem.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pharmtech.com [pharmtech.com]
Comparative Efficacy of Kinase Inhibitors Derived from 6-Bromo-1H-indazole-3-carbonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with the ATP-binding pocket of a wide array of protein kinases.[1] This structural motif mimics the purine core of ATP, positioning indazole derivatives as competitive inhibitors of kinase activity.[1] Among the variously substituted indazoles, 6-Bromo-1H-indazole serves as a critical building block in the synthesis of potent and selective kinase inhibitors.[1] This guide provides a comparative analysis of the efficacy of kinase inhibitors derived from the 6-Bromo-1H-indazole-3-carbonitrile scaffold, benchmarking their performance against other alternatives with supporting experimental data.
While extensive public data on the direct biological activity of kinase inhibitors derived specifically from this compound is limited, this guide leverages data from structurally related 6-Bromo-1H-indazole derivatives to present a representative profile of their potential efficacy and selectivity. The strategic placement of the bromine atom at the 6-position offers a versatile handle for synthetic modifications, such as cross-coupling reactions, to explore the solvent-exposed regions of the ATP-binding pocket and enhance potency and selectivity.[2]
Comparative Kinase Inhibition Profiles
The inhibitory activity of kinase inhibitors is most commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of the target kinase's activity in vitro. The following tables summarize the IC50 values for representative kinase inhibitors based on the broader 6-Bromo-1H-indazole scaffold against key oncological kinase targets, such as Polo-like kinase 4 (PLK4) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). For comparison, data for established, FDA-approved kinase inhibitors are also included.
Table 1: Comparative Inhibitory Activity against PLK4
| Compound/Drug | Scaffold | PLK4 IC50 (nM) | Reference |
| CFI-400437 | Indazole | 0.6 | [3] |
| CFI-400945 | Indazole | 2.8 | [3] |
| Compound K22 | N-(1H-indazol-6-yl)benzenesulfonamide | 0.1 | [3] |
| Axitinib | Indazole | 6.5 | [3] |
| VX680 | - | 7.66 (Ki) | [3] |
Table 2: Comparative Inhibitory Activity against VEGFR-2
| Compound/Drug | Scaffold | VEGFR-2 IC50 (nM) | Reference |
| 6-Bromo-1H-indazole Derivative W4 | 6-Bromo-1H-indazole | < 5 | [4] |
| 6-Bromo-1H-indazole Derivative W12 | 6-Bromo-1H-indazole | < 5 | [4] |
| 6-Bromo-1H-indazole Derivative W17 | 6-Bromo-1H-indazole | < 5 | [4] |
| Axitinib | Indazole | 0.2 | [4] |
| Pazopanib | Indazole | 30 | [4] |
Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and may not have been independently verified in peer-reviewed publications. Direct comparisons should be made with caution as experimental conditions may vary between studies.
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the context of kinase inhibition by these compounds, the following diagrams illustrate a key signaling pathway targeted by these inhibitors and a general workflow for kinase inhibitor discovery.
General workflow for the discovery and development of kinase inhibitors.
Simplified VEGFR-2 signaling pathway and potential point of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of kinase inhibitor efficacy.
In Vitro Kinase Inhibition Assay (Luminescent)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against a target kinase.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, PLK4)
-
Kinase substrate peptide
-
Test compounds (dissolved in DMSO)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the test compound solution.
-
Enzyme Addition: Add the diluted kinase enzyme to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and Signal Generation: Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric method used to assess the effect of compounds on the proliferation of cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HCT116, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e..g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.[5]
References
A Comparative Guide to the Synthesis of Substituted 1H-Indazole-3-carbonitriles
For Researchers, Scientists, and Drug Development Professionals
The substituted 1H-indazole-3-carbonitrile scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active compounds. The efficient and versatile synthesis of these molecules is therefore of significant interest. This guide provides an objective comparison of common synthetic routes to substituted 1H-indazole-3-carbonitriles, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for a given research objective.
Comparison of Key Synthetic Routes
Three primary strategies for the synthesis of substituted 1H-indazole-3-carbonitriles are highlighted here: Palladium-Catalyzed Cyanation of 3-Haloindazoles, the Sandmeyer Reaction of 3-Aminoindazoles, and a multi-step approach involving the Nitrosation of Indoles followed by conversion of the resulting 3-carboxaldehyde. Each method offers distinct advantages and disadvantages in terms of substrate scope, reaction conditions, and overall efficiency.
| Synthetic Route | Starting Material | Key Reagents | General Yields | Advantages | Disadvantages |
| 1. Palladium-Catalyzed Cyanation | Substituted 3-Haloindazoles (I, Br) | Palladium catalyst (e.g., Pd(OAc)₂, Allylpalladium(II) chloride dimer), Ligand (e.g., Xantphos), Cyanide source (e.g., K₄[Fe(CN)₆], Zn(CN)₂) | 85-98%[1] | High yields, good functional group tolerance, direct introduction of the nitrile group.[2][3] | Requires preparation of the 3-haloindazole precursor; palladium catalysts and ligands can be expensive. |
| 2. Sandmeyer Reaction | Substituted 3-Aminoindazoles | NaNO₂, acid (e.g., HCl), CuCN | Moderate to Good (Specific yields for indazoles not widely reported in comparative studies) | Utilizes readily available 3-aminoindazoles; a classic and well-understood reaction. | Diazonium intermediates can be unstable; requires stoichiometric copper cyanide which is toxic. |
| 3. Nitrosation of Indoles & Aldehyde Conversion | Substituted Indoles | NaNO₂, acid (for nitrosation); Hydroxylamine hydrochloride, dehydrating agent (for nitrile formation) | 72-96% (for aldehyde formation)[4] | Starts from readily available indoles; mild conditions for the initial nitrosation step.[4] | Two-step process; the second step (nitrile formation) adds complexity and may have variable yields depending on the substrate. |
Experimental Protocols
Palladium-Catalyzed Cyanation of 3-Iodo-1H-indazole
This protocol is adapted from a procedure in Organic Syntheses and utilizes the less toxic potassium ferrocyanide as the cyanide source.[1]
Procedure:
A 1 L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermocouple, and a nitrogen inlet is charged with 3-iodo-1H-indazole (12.2 g, 50.0 mmol, 1.0 equiv), potassium ferrocyanide trihydrate (12.7 g, 30.0 mmol, 0.6 equiv), allylpalladium(II) chloride dimer (91.5 mg, 0.25 mmol, 0.005 equiv), and Xantphos (434 mg, 0.75 mmol, 0.015 equiv). The flask is evacuated and backfilled with nitrogen three times. N,N-Dimethylacetamide (DMAc, 244 mL) and water (24.4 mL) are added, and the mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is diluted with water and extracted with an appropriate organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure to afford the crude product, which is then purified by column chromatography.
Sandmeyer Reaction of 3-Amino-1H-indazole (General Procedure)
While specific high-yielding examples for a range of substituted 1H-indazole-3-carbonitriles are not extensively documented in single comparative studies, the following is a general protocol based on the principles of the Sandmeyer reaction.
Procedure:
A solution of the substituted 3-amino-1H-indazole (1.0 equiv) in a suitable acidic medium (e.g., aqueous HCl) is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 equiv) in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added portion-wise to a pre-heated (60-100 °C) solution of copper(I) cyanide (1.2 equiv) and potassium cyanide (1.2 equiv) in water. The reaction mixture is stirred at elevated temperature for 1-2 hours, then cooled to room temperature. The mixture is neutralized and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Two-Step Synthesis from Indole via Nitrosation and Aldehyde Conversion
This route involves the initial conversion of a substituted indole to the corresponding 1H-indazole-3-carboxaldehyde, followed by conversion to the nitrile.
Step 3a: Nitrosation of a Substituted Indole to 1H-Indazole-3-carboxaldehyde
This optimized procedure is adapted from Chevalier et al.[4]
Procedure:
To a solution of sodium nitrite (8.0 equiv) in deionized water and DMF at 0 °C, 2N aqueous HCl (2.7 equiv) is added slowly. The mixture is stirred under an argon atmosphere for 10 minutes. A solution of the substituted indole (1.0 equiv) in DMF is then added to the nitrosating mixture at 0 °C over a period of 2 hours using a syringe pump. After the addition is complete, the reaction is stirred at room temperature until completion (monitored by TLC). The mixture is extracted with an ethyl acetate, and the combined organic layers are washed, dried, and concentrated. The crude aldehyde is purified by column chromatography. For 7-methyl-indole, this procedure yields 7-methyl-1H-indazole-3-carboxaldehyde in 72% yield.[4]
Step 3b: Conversion of 1H-Indazole-3-carboxaldehyde to 1H-Indazole-3-carbonitrile
A common method for this conversion is the dehydration of the corresponding oxime.
Procedure:
The 1H-indazole-3-carboxaldehyde (1.0 equiv) is dissolved in a suitable solvent such as formic acid or pyridine. Hydroxylamine hydrochloride (1.1 equiv) is added, and the mixture is stirred at room temperature or heated to form the oxime. Once the oxime formation is complete, a dehydrating agent (e.g., acetic anhydride, trifluoroacetic anhydride, or phosphorus oxychloride) is added, and the reaction is heated to reflux until the dehydration is complete. The reaction mixture is then cooled, poured into ice water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the crude nitrile is purified by chromatography or recrystallization.
Synthetic Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.
Conclusion
The choice of synthetic route for a particular substituted 1H-indazole-3-carbonitrile will depend on several factors, including the availability of starting materials, the desired scale of the reaction, and the tolerance of other functional groups on the molecule to the reaction conditions. The Palladium-Catalyzed Cyanation offers a direct and high-yielding approach, particularly suitable for late-stage functionalization if the corresponding 3-haloindazole is accessible. The Sandmeyer reaction provides a classic alternative from 3-aminoindazoles, though care must be taken with the potentially unstable diazonium intermediates. The two-step synthesis from indoles is a valuable option when substituted indoles are the most readily available starting materials, with the initial nitrosation step proceeding under mild conditions. Researchers are encouraged to consider these factors and the detailed protocols provided to select the optimal synthetic strategy for their specific needs.
References
- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of 6-Bromo-1H-indazole-3-carbonitrile Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro biological activities of derivatives based on the 6-Bromo-1H-indazole-3-carbonitrile scaffold. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways.
The this compound core is a key heterocyclic structure that has garnered interest in medicinal chemistry due to its potential as a building block for various bioactive molecules.[1] Research into its derivatives has primarily focused on their potential as enzyme inhibitors, particularly in the contexts of inflammation and oncology. This guide synthesizes the available data to offer a clear comparison of their in vitro performance.
Data Presentation: Enzyme Inhibition
The primary in vitro activity reported for derivatives of this compound is the inhibition of specific enzymes. The following table summarizes the available quantitative data for N-benzoylindazole compounds derived from this scaffold.
| Compound ID | Target Enzyme | Assay Concentration (µM) | Percent Inhibition (%) |
| 32 | Neutrophil Elastase | 1 | 88% |
| 35 | Neutrophil Elastase | 1 | 82% |
Data sourced from a study on the development of a neutrophil elastase specific radiotracer for imaging of inflammation.[2]
Key Biological Targets and Signaling Pathways
Neutrophil Elastase Inhibition
Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils. Its primary function is to degrade a wide range of extracellular matrix proteins. However, dysregulated NE activity is implicated in the pathology of various inflammatory diseases. The inhibition of NE by derivatives of this compound suggests a potential therapeutic application in inflammatory disorders.[2]
Caption: Workflow for determining Neutrophil Elastase inhibition.
CD73 Inhibition in Cancer Immunotherapy
Patent literature indicates that the this compound scaffold is utilized in the synthesis of inhibitors targeting CD73.[3] CD73 is a cell-surface enzyme that plays a crucial role in the tumor microenvironment by converting AMP to adenosine. Adenosine, in turn, suppresses the anti-tumor immune response. By inhibiting CD73, these compounds have the potential to enhance the body's immune attack against cancer cells.
Caption: The role of CD73 in tumor immune evasion and its inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are protocols for key assays relevant to the evaluation of this compound derivatives.
Fluorometric Neutrophil Elastase Inhibition Assay
This protocol is based on the methodology for assessing the inhibition of neutrophil elastase.[2]
-
Reagent Preparation :
-
Assay Buffer : Prepare a suitable buffer, such as 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Brij-35.
-
Enzyme Solution : Prepare a stock solution of human neutrophil elastase in the assay buffer. Immediately before use, dilute to the final working concentration.
-
Substrate Solution : Prepare a stock solution of a fluorogenic neutrophil elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC) in DMSO. Dilute to the final working concentration in the assay buffer.
-
Inhibitor Solutions : Prepare a stock solution of the test compounds (derivatives of this compound) in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
-
Assay Procedure :
-
Add 25 µL of the enzyme solution to the wells of a 96-well black microplate.
-
Add 2 µL of the inhibitor solutions at various concentrations to the respective wells. For the control (100% activity), add 2 µL of DMSO.
-
Incubate the plate at room temperature for 15 minutes to allow for the binding of the inhibitor to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution to all wells.
-
Immediately begin monitoring the fluorescence intensity (e.g., Excitation at 380 nm, Emission at 460 nm) every minute for 30 minutes using a microplate reader.
-
-
Data Analysis :
-
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability (MTT) Assay for Anticancer Activity
This protocol outlines a general procedure for evaluating the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture and Seeding :
-
Culture the desired cancer cell line (e.g., a line relevant to the therapeutic target) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Harvest the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate overnight to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Assay :
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
References
A Comparative Guide to Purity Assessment of 6-Bromo-1H-indazole-3-carbonitrile: HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical step in ensuring the safety, efficacy, and reproducibility of therapeutic candidates. 6-Bromo-1H-indazole-3-carbonitrile, a key building block in the synthesis of various bioactive molecules, requires rigorous analytical characterization to identify and quantify any impurities. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative and complementary techniques for the purity assessment of this compound, supported by experimental protocols and data.
High-Performance Liquid Chromatography (HPLC) stands as the primary and most widely adopted technique for the purity determination of non-volatile and thermally labile compounds like this compound.[1] Its high resolution and sensitivity make it an ideal method for separating the main compound from structurally similar impurities.
Comparison of Analytical Techniques for Purity Assessment
While HPLC is the workhorse for purity analysis, orthogonal methods provide a more complete purity profile by assessing the sample based on different physicochemical principles.[2] Techniques such as Ultra-Performance Liquid Chromatography (UPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer distinct advantages.
Table 1: Performance Comparison of HPLC, UPLC, and qNMR
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Quantitative ¹H NMR (qNMR) |
| Principle | Chromatographic separation based on polarity and interaction with a stationary phase.[2] | Chromatographic separation using sub-2 µm particle columns at high pressures.[3][4][5] | Nuclear magnetic resonance signal intensity is directly proportional to the number of protons.[6] |
| Typical Purity Result | >99% (relative peak area) | >99% (relative peak area) | >99% (absolute purity against a certified standard) |
| Limit of Detection (LOD) for Impurities | ~0.01-0.05% | ~0.001-0.01% (3-10 times lower than HPLC)[3] | ~0.1% |
| Analysis Time | 20-45 minutes[3] | 2-5 minutes[3][7] | 5-15 minutes |
| Resolution | Good | Excellent, with sharper peaks and better separation of closely eluting compounds.[4][7] | Not applicable for separation; resolves individual proton signals. |
| Quantification | Relative (based on peak area percentage) or external/internal standards. | Relative (based on peak area percentage) or external/internal standards. | Absolute (primary method using a certified internal standard).[2][8] |
| Sample Throughput | Moderate | High[4][7] | Low to Moderate |
| Solvent Consumption | High | Low (reduced by 70-80% compared to HPLC)[3] | Very Low |
| Strengths | Robust, reliable, widely available, and well-established for regulatory submissions.[9] | Significant improvements in speed, resolution, and sensitivity; ideal for complex impurity profiles.[4][7][10] | Provides structural information on impurities, is non-destructive, and offers absolute quantification without the need for impurity reference standards.[8][11] |
| Limitations | Longer run times, lower resolution for complex mixtures compared to UPLC. | Higher initial instrument cost, potential for frictional heating affecting column life.[12] | Lower sensitivity for trace impurities compared to chromatographic methods. |
Potential Impurities in this compound
Impurities in this compound can originate from the synthetic route and degradation. Common classes of impurities include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Intermediates: Incomplete conversion of intermediate compounds.
-
Byproducts: Arising from side reactions such as over-bromination (e.g., di-bromo species) or the formation of regioisomers.[13]
-
Reagents and Solvents: Residual chemicals used in the synthesis and purification steps.[13]
-
Degradation Products: Formed during storage or under stress conditions.[13]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol describes a general-purpose reverse-phase HPLC method that can be used as a starting point for the analysis of this compound. Method optimization may be necessary based on the specific impurities present.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Stationary Phase | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimized based on UV spectrum) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
Data Analysis:
-
Calculate the purity of this compound based on the area percentage of the main peak relative to the total area of all observed peaks.
-
Identify and quantify any impurities, typically expressed as a percentage of the total peak area.
Visualizing the Analytical Workflow
To provide a clearer understanding of the analytical process, the following diagrams illustrate the experimental workflow and the relationship between the discussed analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC vs UPLC: Detection Limit and Accuracy Compared [eureka.patsnap.com]
- 4. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. enovatia.com [enovatia.com]
- 7. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrpr.com [ijrpr.com]
- 10. ijcrt.org [ijcrt.org]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azom.com [azom.com]
- 13. benchchem.com [benchchem.com]
The Indazole Scaffold: A Privileged Core in Drug Discovery and Its Structure-Activity Relationship
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The indazole ring, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has cemented its status as a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for substitutions at multiple positions, leading to a diverse array of derivatives with a wide spectrum of pharmacological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of substituents on the indazole ring, focusing on its role in kinase inhibition, as well as its antimicrobial and anti-inflammatory properties. The information is supported by experimental data, detailed protocols for key assays, and visual diagrams of relevant biological pathways and workflows.
Kinase Inhibition: A Cornerstone of Indazole's Therapeutic Success
Indazole-based compounds have demonstrated remarkable success as kinase inhibitors, with several gaining FDA approval for the treatment of various cancers. The indazole core often serves as a hinge-binding motif, crucial for anchoring the inhibitor to the ATP-binding site of the kinase. The substituents on the indazole ring play a pivotal role in modulating potency, selectivity, and pharmacokinetic properties.
Comparative SAR of Substituents on the Indazole Ring as Kinase Inhibitors
The following tables summarize the structure-activity relationships of various substituents at different positions of the indazole ring, with a focus on their inhibitory activity against a range of protein kinases.
Table 1: SAR of N1-Substituted Indazole Derivatives as Kinase Inhibitors
| Target Kinase | N1-Substituent | IC50 (nM) | Key SAR Observations | Reference |
| ROCK1 | Unsubstituted | >10000 | N1 substitution is critical for activity. | [1] |
| ROCK1 | Methyl | 130 | Small alkyl groups are tolerated. | [1] |
| ROCK1 | Isopropyl | 60 | Bulkier alkyl groups can improve potency. | [1] |
| ROCK1 | Cyclopropylmethyl | 24 | Cycloalkylmethyl groups are favorable. | [1] |
| ROCK1 | 2-Phenoxyethyl | 3 | Aryloxyethyl substituents significantly enhance potency. | [1] |
| PLK4 | H | - | Unsubstituted N1 is common in many PLK4 inhibitors. | [2] |
| c-Met | H | 1.8 (for compound 28a) | The N1-H can act as a hydrogen bond donor. |
Table 2: SAR of C3-Substituted Indazole Derivatives as Kinase Inhibitors
| Target Kinase | C3-Substituent | IC50 (nM) | Key SAR Observations | Reference |
| FGFR1 | 3-methoxyphenyl | 15 | Aryl groups at C3 are crucial for potent inhibition. | [3] |
| FGFR1 | 3-ethoxyphenyl | 13.2 | Increasing the size of the alkoxy group can slightly improve activity. | [3] |
| FGFR1 | 3-isopropoxyphenyl | 9.8 | Further increase in steric bulk of the alkoxy group enhances potency. | [3] |
| FGFR1 | 3-methoxy-4-fluorophenyl | 5.5 | Addition of a fluorine atom to the phenyl ring significantly improves activity. | [3] |
| ALK | 3-amino | 12 (for Entrectinib) | The 3-amino group is a key feature in some potent inhibitors. |
Table 3: SAR of C5 and C6-Substituted Indazole Derivatives as Kinase Inhibitors
| Position | Target Kinase | Substituent | IC50 (nM) | Key SAR Observations | Reference |
| C5 | ROCK1 | H | 24 | Unsubstituted at C5 is a good starting point. | [1] |
| C5 | ROCK1 | Fluoro | 50 | Introduction of a fluoro group at C5 slightly decreases potency. | [1] |
| C6 | ROCK1 | H | 24 | Unsubstituted at C6 is tolerated. | [1] |
| C6 | ROCK1 | Fluoro | 12 | A fluoro group at C6 doubles the potency compared to the unsubstituted analog. | [1] |
| C6 | Chek1 | Amides and heteroaryl groups | 0.30 (for compound 21) | Introduction of amides and heteroaryl groups at C6 enhances potency and selectivity. |
Kinase Selectivity Profile
The selectivity of indazole-based inhibitors is crucial for minimizing off-target effects. The following table compares the selectivity profile of a potent indazole-based PLK4 inhibitor, C05, with the multi-kinase inhibitor Axitinib.
Table 4: Kinase Selectivity Profile of Indazole-Based Inhibitors
| Kinase Target | C05 (% Inhibition at 0.5 µM) | Axitinib (IC50 in nM) |
| PLK4 | 87.45% | 4.2 |
| PLK1 | 15.32% | - |
| PLK2 | 21.89% | - |
| PLK3 | 12.56% | - |
| CDK2/cyclin A | 25.78% | - |
| Aurora A | 31.45% | - |
| Aurora B | 28.91% | - |
| VEGFR1 | - | 0.1 |
| VEGFR2 | - | 0.2 |
| VEGFR3 | - | 0.1-0.3 |
| PDGFRβ | - | 1.6 |
| c-Kit | - | 1.7 |
| Data for C05 from[2]. Data for Axitinib from[4]. |
Antimicrobial Activity of Indazole Derivatives
Indazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The substituents on the indazole ring significantly influence their antimicrobial potency.
Comparative SAR of Substituents on the Indazole Ring as Antimicrobial Agents
The following table summarizes the minimum inhibitory concentrations (MIC) of various substituted indazoles against different microbial strains.
Table 5: Antimicrobial Activity (MIC in µg/mL) of N1-Substituted Indazole Derivatives
| Compound | N1-Substituent | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| 1a | -CH2-CO-NH-C6H5 | >100 | >100 | >100 | >100 | >100 | >100 |
| 1b | -CH2-CO-NH-C6H11 | 12.5 | 25 | 50 | 50 | 50 | 100 |
| 1c | -CH2-CO-NH-(4-Cl-C6H4) | 50 | 50 | 100 | 100 | 100 | >100 |
| 1d | -CH2-CO-NH-(4-F-C6H4) | 25 | 50 | 50 | 100 | 50 | 100 |
| 1e | -CH2-CO-N(CH2)5 | >100 | >100 | >100 | >100 | >100 | >100 |
| Data adapted from a study on N-substituted imidazole derivatives, which provides a relevant comparison for the N-alkylation strategy on azole heterocycles[5]. |
Anti-inflammatory Properties of Indazole Derivatives
Indazole-containing compounds have demonstrated significant anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.
Comparative SAR of Substituents on the Indazole Ring as Anti-inflammatory Agents
The following table presents the IC50 values of substituted indazoles for the inhibition of COX-2 and the production of TNF-α.
Table 6: Anti-inflammatory Activity of Substituted Indazole Derivatives
| Compound | Substituent(s) | COX-2 IC50 (µM) | TNF-α IC50 (µM) |
| Indazole | Unsubstituted | 23.42 | 220.11 |
| 5-Aminoindazole | 5-NH2 | 12.32 | 230.19 |
| 6-Nitroindazole | 6-NO2 | 19.22 | >250 |
| Celecoxib (Standard) | - | 5.10 | - |
| Dexamethasone (Standard) | - | - | 31.67 |
| Data from[6]. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Kinase Assay (General Protocol)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup: Prepare a reaction mixture containing the target kinase, a suitable substrate (peptide or protein), and the test indazole compound at various concentrations in a kinase assay buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the kinase activity. This can be done by measuring the amount of phosphorylated substrate or the amount of ADP produced. Common detection methods include radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (without inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilution: Prepare serial two-fold dilutions of the test indazole compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
LPS-Induced TNF-α Production in Macrophages
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α from macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7 or primary macrophages) in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test indazole compound for a specific period (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (a component of the outer membrane of Gram-negative bacteria) to induce TNF-α production.
-
Incubation: Incubate the cells for a defined period (e.g., 4-24 hours).
-
TNF-α Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value from a dose-response curve.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: General signaling pathway of kinase inhibition by indazole-based compounds.
Caption: Experimental workflow for antimicrobial susceptibility testing (Broth Microdilution).
Caption: Workflow for assessing the anti-inflammatory activity of indazole compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for 6-Bromo-1H-indazole-3-carbonitrile
Disclaimer: A specific Safety Data Sheet (SDS) for 6-Bromo-1H-indazole-3-carbonitrile was not available. The following guidance is based on safety data for structurally similar compounds, including other halogenated indazoles and nitriles. It is imperative that researchers, scientists, and drug development professionals conduct a thorough, site-specific risk assessment before handling this chemical. This document is intended to provide immediate safety and logistical information for laboratory use.
Based on analogous compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or inhaled.[1][2] It may also cause serious eye and skin irritation, and respiratory irritation.[3][4][5]
Personal Protective Equipment (PPE)
To ensure the safety of all laboratory personnel, the following personal protective equipment is mandatory when handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[6] Thin disposable nitrile gloves provide a barrier for brief contact and should be discarded immediately if contaminated.[7] For prolonged contact, thicker gloves should be considered.[8] Always inspect gloves for tears or holes before use. |
| Eyes | Safety glasses with side shields or goggles | Provides crucial protection against splashes and airborne particles.[6] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing or when handling larger quantities.[6][9] |
| Body | Laboratory coat | A standard lab coat is required to protect against skin contact.[6] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[6] The specific type of respirator should be determined by a formal risk assessment. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to the following procedural steps is essential for the safe handling of this compound:
1. Preparation and Engineering Controls:
-
All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[10]
-
Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[2][10]
-
Protect work surfaces by using disposable plastic-backed absorbent paper.[8]
-
Before starting work, verify that all necessary PPE is available and in good condition.
2. Handling the Compound:
-
Wear all required PPE as detailed in the table above.[11]
-
Avoid the formation of dust when handling the solid material.[4][12] Use appropriate tools, such as spatulas, for transferring the compound.
-
Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area.[3][4]
-
Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling, even if gloves were worn.[4][13]
3. In Case of a Spill:
-
Evacuate the immediate area and alert colleagues.[4]
-
If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.
-
Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[3][4]
-
Wash the spill area with soap and water.[4]
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Due to its bromine content, this compound is classified as a halogenated organic compound.[10]
-
All waste, including contaminated PPE and labware, must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[10]
-
Do Not Mix halogenated waste with non-halogenated organic waste.[10]
2. Disposal Protocol:
-
Pure or Unused Compound: Carefully transfer the solid chemical into the designated "Halogenated Organic Waste" container, avoiding dust generation.[10]
-
Contaminated Labware and Materials (e.g., gloves, weighing paper): Solid contaminated materials should be placed in a sealed bag and then deposited into the solid "Halogenated Organic Waste" container.[10]
-
Glassware Decontamination: Rinse contaminated glassware with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate in the liquid "Halogenated Organic Waste" container.[10] After this initial rinse, the glassware can be washed according to standard laboratory procedures.
-
Final Disposal: The final disposal of all waste containing this compound must be carried out by a licensed and approved waste disposal facility, typically through controlled incineration.[10] Do not dispose of this chemical down the drain or in regular trash.[10]
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.es [fishersci.es]
- 3. aksci.com [aksci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. sams-solutions.com [sams-solutions.com]
- 10. benchchem.com [benchchem.com]
- 11. echemi.com [echemi.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. uwlax.edu [uwlax.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
